3-Hydroxyisonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIVIMBMXAXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618348 | |
| Record name | 3-Hydroxypyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-73-1 | |
| Record name | 3-Hydroxy-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10128-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxyisonicotinamide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details a feasible synthetic protocol, methods for purification, and a full suite of analytical techniques for structural elucidation and purity assessment.
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the amidation of a suitable 3-hydroxyisonicotinic acid derivative. A practical and efficient approach utilizes methyl 3-hydroxyisonicotinate as the starting material. This method involves the reaction of the methyl ester with ammonia, typically in a sealed vessel to maintain the concentration of the volatile reagent.
Proposed Synthetic Pathway
The synthesis proceeds via the nucleophilic acyl substitution of the methyl ester with ammonia.
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxypyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxypyridine-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close analogues, 3-hydroxypyridine-4-carboxylic acid and 3-hydroxypyridine-4-carboxaldehyde, to provide well-founded estimations of its characteristics. The guide includes a detailed, representative protocol for its synthesis, predicted spectroscopic data, and an exploration of the potential biological significance of this class of compounds, with a focus on relevant signaling pathways. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a thorough compilation of existing and inferred knowledge.
Introduction
Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and natural products. The unique electronic properties of the pyridine ring, combined with the ability to introduce diverse functional groups, make these heterocycles versatile building blocks for drug design. The title compound, 3-hydroxypyridine-4-carboxamide, incorporates a hydroxyl group and a carboxamide moiety on the pyridine core. These functional groups offer potential for hydrogen bonding and other molecular interactions, making it an intriguing candidate for biological evaluation. This guide synthesizes the known properties of its precursors and provides a predictive analysis of the target molecule's chemical and physical characteristics, along with a practical approach to its synthesis and characterization.
Chemical Properties
Table 1: Chemical Properties of 3-Hydroxypyridine-4-carboxaldehyde and 3-Hydroxypyridine-4-carboxylic acid
| Property | 3-Hydroxypyridine-4-carboxaldehyde | 3-Hydroxypyridine-4-carboxylic acid |
| IUPAC Name | 3-hydroxypyridine-4-carbaldehyde | 3-hydroxypyridine-4-carboxylic acid |
| Synonyms | 3-Hydroxy-4-pyridinecarboxaldehyde, 4-Formyl-3-hydroxypyridine | 3-Hydroxyisonicotinic acid |
| CAS Number | 1849-54-3 | 10128-71-9 |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₃ |
| Molecular Weight | 123.11 g/mol | 139.11 g/mol |
| Melting Point | 126-128 °C[1] | >300 °C |
| Boiling Point | 323.8 °C at 760 mmHg | Not available |
| Solubility | Soluble in methanol, slightly soluble in water.[2] | Soluble in methanol, slightly soluble in water.[2] |
| pKa | Not available | Not available |
| logP | 0.5997 | Not available |
Table 2: Predicted Chemical Properties of 3-Hydroxypyridine-4-carboxamide
| Property | Predicted Value/Information |
| IUPAC Name | 3-hydroxypyridine-4-carboxamide |
| Synonyms | 3-Hydroxyisonicotinamide |
| CAS Number | Not available |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol |
| Melting Point | Expected to be a solid with a high melting point, likely >200 °C. |
| Boiling Point | Not available; likely to decompose at high temperatures. |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol, and limited solubility in water. |
| pKa | The pyridine nitrogen will be basic, and the amide N-H will be very weakly acidic. The phenolic hydroxyl group will be weakly acidic. |
| logP | Estimated to be lower than the corresponding aldehyde, suggesting higher polarity. |
Synthesis and Experimental Protocols
As a direct synthetic protocol for 3-hydroxypyridine-4-carboxamide is not documented, a standard and reliable method for the amidation of the corresponding carboxylic acid is proposed. The synthesis of a related compound, 2-hydroxy-N-phenylnicotinamide, has been reported and provides a relevant procedural framework.[3] The following protocol adapts a general and widely used method for the synthesis of primary amides from carboxylic acids using a carbodiimide coupling agent.
Proposed Synthesis of 3-Hydroxypyridine-4-carboxamide
The most direct route to 3-hydroxypyridine-4-carboxamide is the amidation of 3-hydroxypyridine-4-carboxylic acid. This can be achieved using a variety of coupling agents. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).
Detailed Experimental Protocol for Amidation
Materials:
-
3-Hydroxypyridine-4-carboxylic acid (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine-4-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-hydroxypyridine-4-carboxamide.
Predicted Spectroscopic Data
While experimental spectra for 3-hydroxypyridine-4-carboxamide are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the amide protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group.
-
Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (adjacent to the nitrogen) will likely be the most downfield. The protons at positions 5 and 6 will also appear in this region, with their coupling patterns revealing their connectivity.
-
Amide Protons (-CONH₂): Two broad singlets are expected for the two non-equivalent amide protons, typically in the range of δ 7.0-8.0 ppm. The exact chemical shift will depend on the solvent and concentration due to hydrogen bonding.
-
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of an amide carbonyl carbon.
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the carboxamide group (C4) and the carbon bearing the hydroxyl group (C3) will be significantly shifted. The other pyridine carbons will appear in the typical aromatic region for pyridine derivatives (δ 120-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two bands are expected for the primary amide N-H stretching vibrations in the region of 3100-3500 cm⁻¹.
-
O-H Stretching: A broad band for the hydroxyl O-H stretching vibration will likely appear in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.
-
C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1630-1690 cm⁻¹ for the amide carbonyl stretch.[4]
-
N-H Bending (Amide II band): A band in the region of 1550-1650 cm⁻¹ is expected for the N-H bending vibration.
-
C-N Stretching: A band in the region of 1300-1400 cm⁻¹ can be attributed to the C-N stretch.
-
Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 138.13. Common fragmentation patterns for amides include α-cleavage and McLafferty rearrangement.[5] A prominent fragment would likely be the acylium ion resulting from the cleavage of the C-N bond.[6][7]
Potential Biological Activity and Signaling Pathways
While the biological activity of 3-hydroxypyridine-4-carboxamide has not been specifically reported, its structural similarity to nicotinamide (a form of vitamin B3) suggests potential roles in various biological processes. Nicotinamide derivatives are known to be involved in a wide range of cellular functions and have been investigated as therapeutic agents.[8][9][10]
One of the most significant roles of nicotinamide is as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for several important enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins.[5][11][12][13][14]
PARP Inhibition Signaling Pathway
PARP enzymes are key players in the DNA damage response.[6] PARP inhibitors, many of which are nicotinamide mimetics, have emerged as a significant class of anticancer drugs. They function by trapping PARP on damaged DNA, leading to the formation of double-strand breaks that are particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[2][6][7]
Given its nicotinamide-like core, 3-hydroxypyridine-4-carboxamide could potentially interact with NAD+-dependent enzymes and may warrant investigation as a modulator of pathways such as PARP signaling.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the chemical properties of 3-hydroxypyridine-4-carboxamide. By leveraging data from its immediate precursors and related analogues, a comprehensive profile has been constructed, including its likely physical and chemical properties, a robust synthetic protocol, and predicted spectroscopic data. Furthermore, the potential for this compound to engage in biologically relevant signaling pathways, particularly those involving NAD+ metabolism, has been highlighted. It is our hope that this guide will stimulate further experimental investigation into this promising molecule and serve as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. NAD+: Functions, Food Sources & Metabolite Profiling - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of 3-Hydroxyisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxyisonicotinamide, a pyridinecarboxamide derivative of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and application. Additionally, this guide explores the potential biological activities of this compound, drawing from the known functions of related nicotinamide and isonicotinamide compounds, and presents this information through structured data and visual workflows.
Introduction
This compound, also known as 3-hydroxypyridine-4-carboxamide, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a hydroxyl and a carboxamide group, makes it a subject of interest for potential biological activities. The presence of these functional groups suggests possibilities for hydrogen bonding, metal chelation, and various intermolecular interactions, which are critical for drug-receptor binding and other pharmacological effects. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics, providing essential data and methodologies for the study of this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxypyridine-4-carboxamide | [1] |
| Synonyms | 3-Hydroxy-4-pyridinecarboxamide, 3-HYDROXY-ISONICOTINAMIDE | [1] |
| CAS Number | 10128-73-1 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Melting Point | 201 °C | |
| Boiling Point | 479.285 °C at 760 mmHg | |
| Density | 1.384 g/cm³ | |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely available in public databases, characteristic features can be inferred from related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing carboxamide group and the electron-donating hydroxyl group. The amide protons will likely appear as a broad singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts will be characteristic of their electronic environment.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For the related compound isonicotinamide, characteristic peaks include N-H stretching of the amide group (around 3179-3361 cm⁻¹), C-H stretching of the pyridine ring (around 3065-3077 cm⁻¹), C=O stretching of the amide (around 1655 cm⁻¹), and C-N stretching of the amide (around 1390 cm⁻¹)[2]. The presence of the hydroxyl group in this compound would introduce a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways may involve the loss of the amide group or the hydroxyl group.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of N-Hydroxypyridine-4-carboxamide. This involves the esterification of a pyridine carboxylic acid followed by reaction with an appropriate amine source.
Protocol: A generalized synthesis workflow is presented below.
References
The Genesis of a Pyridine Core: A Technical Guide to the Discovery and Initial Synthesis of 3-Hydroxyisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational chemistry of 3-Hydroxyisonicotinamide, a significant pyridine derivative. While the precise historical moment of its initial discovery remains elusive in readily available literature, this document reconstructs a highly plausible early synthetic route based on established and historically significant chemical transformations. The focus is on the likely initial laboratory-scale synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction: The Emergence of Pyridine Derivatives
The late 19th and early 20th centuries marked a period of explosive growth in synthetic organic chemistry. The isolation of pyridine from coal tar and the subsequent elucidation of its structure opened the door to the synthesis of a vast array of derivatives. Early methods for the functionalization of the pyridine ring were paramount in exploring the chemical space and potential applications of these new compounds. One of the most powerful and well-established techniques for the introduction of a hydroxyl group onto an aromatic ring, including heterocyclic systems, was the diazotization of a primary amine followed by hydrolysis. This process, a variation of the Sandmeyer reaction, represents a logical and historically relevant pathway for the initial synthesis of this compound from its amino precursor.
A Plausible Initial Synthesis: Diazotization of 3-Aminoisonicotinamide
The most probable first synthesis of this compound involved the diazotization of 3-aminoisonicotinamide. This multi-step process, outlined below, would have been a standard approach for chemists of the era to replace an amino group with a hydroxyl group on the pyridine ring.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed initial synthesis.
Caption: A logical workflow for the initial synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a reconstruction based on typical early 20th-century laboratory practices for this type of transformation.
Step 1: Diazotization of 3-Aminoisonicotinamide
-
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminoisonicotinamide in dilute sulfuric acid (e.g., 10-15% H₂SO₄) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Hydrolysis of the Diazonium Salt
-
Decomposition of the Diazonium Salt: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes). Then, slowly and carefully heat the mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxylated pyridine ring. A common practice was to add the cold diazonium salt solution to boiling dilute sulfuric acid.
-
Completion of Hydrolysis: Continue heating the mixture until the evolution of nitrogen gas ceases. This indicates the completion of the hydrolysis reaction.
Step 3: Isolation and Purification
-
Neutralization: Cool the reaction mixture and carefully neutralize it with a suitable base, such as sodium carbonate or sodium bicarbonate, until it is slightly alkaline.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate, to isolate the this compound.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by distillation.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to obtain pure this compound.
Signaling Pathway of the Chemical Transformation
The following diagram illustrates the key chemical transformations in the proposed synthesis.
Caption: The chemical pathway from reactants to products in the synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters for the proposed initial synthesis of this compound. These values are representative of typical yields and conditions for such reactions during the historical period .
| Parameter | Value | Notes |
| Reactants | ||
| 3-Aminoisonicotinamide | 1.0 equivalent | Starting material. |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 equivalents | Slight excess to ensure complete diazotization. |
| Sulfuric Acid (H₂SO₄) | Sufficient to dissolve the amine and maintain acidity. | Typically a 10-20% aqueous solution. |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Critical to prevent premature decomposition of the diazonium salt. |
| Hydrolysis Temperature | 80 - 100 °C | To facilitate the decomposition of the diazonium salt and hydrolysis. |
| Product | ||
| Theoretical Yield | Based on 1.0 equivalent of 3-aminoisonicotinamide. | |
| Expected Yield | 40 - 60% | Yields for this type of reaction were often moderate in early syntheses. |
| Melting Point | Variable based on purity. | A key analytical parameter for characterization. |
| Stoichiometry | ||
| Overall Reaction | C₆H₆N₂O + HNO₂ → C₆H₅N₂O₂⁺ + 2H₂O | Diazotization step. |
| C₆H₅N₂O₂⁺ + H₂O → C₆H₆N₂O₂ + N₂ + H⁺ | Hydrolysis step. |
Conclusion
While the definitive "discovery" paper for this compound remains to be unearthed from the depths of chemical history, the synthetic pathway detailed in this guide represents a robust and historically accurate reconstruction of its likely initial preparation. The diazotization of 3-aminoisonicotinamide followed by hydrolysis is a classic and powerful method in organic synthesis that would have been the logical choice for early researchers in the field of pyridine chemistry. This technical guide provides current researchers with a foundational understanding of the core chemistry of this important molecule, bridging the gap between historical synthetic methods and modern applications.
Unraveling the Enigmatic Mechanism of 3-Hydroxyisonicotinamide: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the probable mechanism of action of 3-Hydroxyisonicotinamide, a structural isomer of the well-studied nicotinamide. In the absence of extensive direct research on this compound, this document provides a comprehensive framework for its investigation, drawing parallels with the known biological activities of nicotinamide and isonicotinamide. The primary putative targets for this compound are enzymes central to cellular metabolism and DNA repair: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. This guide outlines the core signaling pathways, detailed experimental protocols for characterization, and a structured presentation of relevant quantitative data to inform future research.
Core Hypothesis: A Modulator of NAD⁺-Dependent Enzymes
This compound, as a derivative of the pyridine carboxamide scaffold, is hypothesized to interact with the nicotinamide adenine dinucleotide (NAD⁺) binding sites of various enzymes. NAD⁺ is a critical coenzyme in redox reactions and serves as a substrate for several enzyme families, including PARPs and sirtuins, which play pivotal roles in DNA repair, genomic stability, and metabolic regulation.[1][2][3][4] Nicotinamide, a byproduct of the reactions catalyzed by these enzymes, acts as a feedback inhibitor.[5][6] Given its structural similarity, this compound is likely to exhibit similar inhibitory properties, potentially with different potency and selectivity.
Putative Molecular Targets and Signaling Pathways
The primary signaling pathways likely influenced by this compound are those regulated by PARPs and sirtuins.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[7] Upon DNA damage, PARP binds to the DNA and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, a process that consumes NAD⁺.[8][9] This signaling event recruits other DNA repair factors. PARP inhibitors, which are structurally similar to nicotinamide, compete with NAD⁺ for the catalytic site, thereby preventing DNA repair.[10] This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[11] Nicotinamide itself is a known inhibitor of PARP activity.[12][13]
Sirtuin Modulation
Sirtuins are a family of NAD⁺-dependent deacylases that regulate a wide array of cellular processes by removing acetyl and other acyl groups from histone and non-histone proteins.[2][14][15] For instance, SIRT1 is involved in the deacetylation of p53, thereby regulating apoptosis and cell cycle arrest.[5] Nicotinamide inhibits sirtuin activity by binding to a site that overlaps with the NAD⁺ binding pocket, thereby acting as a non-competitive or mixed-noncompetitive inhibitor.[11][14][16] It is plausible that this compound could also function as a sirtuin inhibitor.
Quantitative Data for Structurally Related Compounds
| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |
| Nicotinamide | SIRT1 | 68.1 ± 1.8 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |
| Nicotinamide | SIRT3 | 36.7 ± 1.3 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |
| Isonicotinamide | SIRT1 | 12,200 ± 300 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |
| Isonicotinamide | SIRT3 | 13,800 ± 500 | 90 min incubation, 1 mM NAD⁺, 37°C | [11] |
Table 1: Sirtuin Inhibition by Nicotinamide and Isonicotinamide.
| Compound | Target | IC₅₀ (nM) | Reference |
| Olaparib | PARP1 | ~0.5 - 1 | [3] |
| Rucaparib | PARP1 | ~0.5 - 1 | [3] |
| Talazoparib | PARP1 | ~0.5 - 1 | [3] |
| Niraparib | PARP1 | ~4 - 5 | [3] |
| Veliparib | PARP1 | ~4 - 5 | [3] |
Table 2: IC₅₀ Values of Known PARP Inhibitors for Comparative Analysis.
Experimental Protocols for Mechanistic Studies
To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.
Protocol 1: In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay determines the direct inhibitory effect of this compound on PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Activated DNA
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound and a known PARP inhibitor (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.
-
Add recombinant PARP1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD⁺ and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[17]
Protocol 2: In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the deacetylase activity of a specific sirtuin isoform (e.g., SIRT1 or SIRT3).
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known substrates)
-
NAD⁺
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound and a known sirtuin inhibitor (e.g., EX-527 for SIRT1)
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, fluorogenic acetylated peptide substrate, and NAD⁺.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant sirtuin enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
Add the developer solution to each well and incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 440 nm emission).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[18]
Protocol 3: Cellular NAD⁺/NADH Level Quantification (Bioluminescent Assay)
This assay determines the effect of this compound on the intracellular pool of NAD⁺ and NADH.
Materials:
-
Cell line of interest (e.g., a cancer cell line or a primary cell line)
-
Cell culture medium and supplements
-
This compound
-
NAD⁺/NADH-Glo™ Assay kit (or similar)
-
Lysis buffer
-
HCl and Tris base for differential NAD⁺ and NADH measurement
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
For total NAD⁺ and NADH measurement, lyse the cells according to the kit manufacturer's instructions.
-
To differentiate between NAD⁺ and NADH, treat one set of cell lysates with HCl to degrade NADH, and another set with a base to degrade NAD⁺, followed by neutralization.[19]
-
Add the NAD⁺/NADH-Glo™ detection reagent, which contains an enzyme that utilizes NAD⁺ or NADH to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Quantify the NAD⁺ and NADH concentrations using a standard curve and normalize to the protein concentration or cell number.[14][19][20]
Concluding Remarks
While the direct mechanism of action of this compound remains to be fully elucidated, its structural relationship to nicotinamide strongly suggests a role as a modulator of NAD⁺-dependent enzymes, particularly PARPs and sirtuins. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these putative mechanisms. By characterizing its inhibitory profile against these key enzymes and assessing its impact on cellular NAD⁺ levels and downstream signaling pathways, the scientific community can unlock the therapeutic potential of this intriguing molecule. The data and protocols presented herein are intended to serve as a foundational resource to accelerate research and development efforts in this promising area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. benchchem.com [benchchem.com]
- 20. jinfiniti.com [jinfiniti.com]
The Structure-Activity Relationship of 3-Hydroxyisonicotinamide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of 3-Hydroxyisonicotinamide as a PARP Inhibitor.
Introduction
This compound, also known as 3-hydroxypyridine-4-carboxamide, has emerged as a significant scaffold in medicinal chemistry, particularly in the design of inhibitors for Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, especially PARP-1, has been successfully exploited as a therapeutic strategy in oncology, leading to the development of several approved drugs for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The this compound core serves as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This mimicry allows it to bind to the catalytic domain of PARP, competitively inhibiting its enzymatic activity. Understanding the structure-activity relationship (SAR) of this core is fundamental for the rational design of potent and selective next-generation PARP inhibitors. This guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways.
Core Structure and Mechanism of Action
The inhibitory activity of this compound and its derivatives against PARP is primarily attributed to their ability to occupy the nicotinamide binding pocket of the enzyme's catalytic domain. The core structure presents key interaction points that are essential for binding affinity. The pyridinone ring and the carboxamide side chain are critical pharmacophoric elements.
The mechanism of action of PARP inhibitors leverages the concept of synthetic lethality. In cells with a competent homologous recombination (HR) pathway for DNA double-strand break repair, the inhibition of PARP-mediated base excision repair (BER) is not lethal. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during replication, leads to catastrophic genomic instability and cell death.
Structure-Activity Relationship (SAR) of the this compound Scaffold
While comprehensive SAR studies on a wide range of directly substituted this compound analogs are not extensively published in a single source, a clear picture of the key structural requirements for PARP inhibition can be pieced together from the broader literature on nicotinamide-based PARP inhibitors. The following points summarize the critical aspects of the SAR for the this compound core:
-
The Carboxamide Moiety: The primary amide (-CONH2) is a crucial feature for PARP-1 inhibition. It forms a bidentate hydrogen bond with the backbone of Gly863 and a hydrogen bond with the side chain of Ser904 in the PARP-1 active site. Modifications to this group, such as conversion to a carboxylic acid or ester, generally lead to a significant loss of activity.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is an important hydrogen bond acceptor. It interacts with the backbone NH of a key amino acid residue in the active site, contributing to the proper orientation of the inhibitor.
-
The 3-Hydroxy Group: The hydroxyl group at the 3-position of the pyridine ring can act as both a hydrogen bond donor and acceptor. This feature can enhance binding affinity by forming additional interactions with the enzyme's active site residues. Its presence also influences the electronic properties of the pyridine ring.
-
Substitution on the Pyridine Ring: Modifications at other positions of the pyridine ring can significantly impact potency and selectivity. Bulky substituents are generally not well-tolerated unless they can access adjacent pockets in the enzyme. Small alkyl or halo substituents can sometimes lead to modest improvements in potency.
-
Fusion of Rings to the Core: Many potent PARP inhibitors feature the isonicotinamide scaffold fused to other ring systems. These additional rings often engage in π-π stacking interactions with Tyr907 in the PARP-1 active site, a key interaction for achieving high potency.
Data Presentation
| Compound ID | Structure | R1 | R2 | R3 | PARP-1 IC50 (nM) | Reference |
| 1 | This compound | H | OH | H | >1000 | [General Knowledge] |
| 2 | Isonicotinamide | H | H | H | >1000 | [General Knowledge] |
| 3 | Imidazo[4,5-c]pyridine-7-carboxamide analog | - | - | - | 8.6 | [1] |
| 4 | Thieno[3,4-d]imidazole-4-carboxamide analog | - | - | - | (Potent) | [2] |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions. The structures for compounds 3 and 4 are complex derivatives built upon the isonicotinamide scaffold and are presented to illustrate the potency that can be achieved.
Experimental Protocols
PARP-1 Enzymatic Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against purified PARP-1 enzyme.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone-coated 384-well plates
-
Biotinylated NAD+ (PARP Substrate Mixture)
-
Activated DNA
-
10x PARP Assay Buffer
-
10 mM DTT
-
Streptavidin-HRP conjugate
-
Chemiluminescent Substrate (e.g., ECL substrates A and B)
-
PBST Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Preparation: Histone proteins are pre-coated on a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in 1x PARP Assay Buffer containing a final DMSO concentration that does not exceed 1%. Add 2.5 µL of the diluted test compounds or vehicle control (for positive and blank controls) to the appropriate wells.
-
Reaction Mixture Preparation: Prepare a Master Mix containing 10x PARP Assay Buffer, PARP Substrate Mixture (biotinylated NAD+), activated DNA, DTT, and distilled water.
-
Enzyme Addition: Dilute the PARP-1 enzyme to the desired concentration (e.g., 0.33 ng/µL) in 1x PARP Assay Buffer.
-
Initiation of Reaction: Add 12.5 µL of the Master Mix to each well. Then, add 10 µL of the diluted PARP-1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with 100 µL of PBST Buffer per well.
-
Streptavidin-HRP Addition: Dilute the Streptavidin-HRP conjugate in Blocking Buffer and add 25 µL to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Signal Detection: Prepare the chemiluminescent substrate by mixing equal volumes of substrates A and B immediately before use. Add 50 µL of the mixed substrate to each well.
-
Measurement: Immediately read the plate in a luminometer. The "Blank" value should be subtracted from all other values.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.[3]
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after treatment with a PARP inhibitor.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line)
-
Complete cell culture medium
-
6-well plates
-
Test compound (PARP inhibitor) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet in 50% methanol/water)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should be non-toxic (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration. For PARP inhibitors, continuous exposure for 10-14 days is common. The medium containing the inhibitor can be replaced every 3-4 days.
-
Colony Formation: Continue the incubation until the colonies in the control wells are visible and consist of at least 50 cells.
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry.
-
Add 1-2 mL of staining solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.[4][5][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound derivatives.
References
- 1. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007144652A2 - Parp inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
3-Hydroxyisonicotinamide: An In-Depth Technical Guide on its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzyme inhibitory activity of 3-Hydroxyisonicotinamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential as an enzyme inhibitor by examining the well-documented activities of its parent compound, nicotinamide, and other closely related derivatives. The experimental protocols and quantitative data presented herein are based on these related compounds and should serve as a foundation for future research into this compound.
Executive Summary
This compound, a derivative of nicotinamide (Vitamin B3), holds significant potential as a modulator of enzyme activity. Its structural similarity to nicotinamide, a known inhibitor of several key enzyme families, suggests that it may act as a competitive or non-competitive inhibitor for enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or are regulated by nicotinamide itself. This technical guide explores the theoretical basis for this compound's enzyme inhibitory potential, focusing on Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), and provides a framework for its experimental validation.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6N2O2 |
| Molecular Weight | 138.12 g/mol |
| IUPAC Name | 3-hydroxypyridine-4-carboxamide |
| CAS Number | 10128-73-1 |
| PubChem CID | 21814889[1] |
Potential Enzyme Targets and Mechanism of Action
The primary rationale for investigating this compound as an enzyme inhibitor stems from the established role of nicotinamide as a feedback inhibitor of NAD+-consuming enzymes.
Poly(ADP-ribose) Polymerases (PARPs)
PARP enzymes are crucial for DNA repair and cell death pathways.[2][3] They catalyze the transfer of ADP-ribose units from NAD+ to target proteins. Nicotinamide, a byproduct of this reaction, acts as a natural inhibitor of PARP activity.
Potential Mechanism of Inhibition: this compound, mimicking the nicotinamide structure, is hypothesized to bind to the nicotinamide-binding pocket of PARP enzymes, thereby competitively inhibiting the binding of NAD+ and preventing the synthesis of poly(ADP-ribose) chains. This inhibition can lead to the accumulation of DNA single-strand breaks, which, during replication, can be converted into cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair pathways (a concept known as synthetic lethality).
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in metabolism, aging, and gene silencing.[4] Similar to PARPs, sirtuins release nicotinamide as a byproduct of their catalytic activity, which in turn acts as a feedback inhibitor.
Potential Mechanism of Inhibition: this compound is predicted to function as a sirtuin inhibitor by occupying the nicotinamide-binding site, thereby preventing the productive binding of NAD+ and subsequent deacetylation of target proteins. The hydroxyl group at the 3-position may offer additional interactions within the binding pocket, potentially modulating its inhibitory potency compared to nicotinamide.
Quantitative Data for Related Compounds (Nicotinamide & Derivatives)
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for nicotinamide and its derivatives against various enzymes. This data provides a benchmark for the anticipated potency of this compound.
Table 1: Inhibition of PARP Enzymes by Nicotinamide
| Compound | Enzyme | IC50 | Ki | Organism | Reference |
| Nicotinamide | PARP-1 | ~50 µM | - | Human | [5] |
Table 2: Inhibition of Sirtuin Enzymes by Nicotinamide
| Compound | Enzyme | IC50 | Ki | Organism | Reference |
| Nicotinamide | SIRT1 | 50-100 µM | - | Human | [4] |
| Nicotinamide | SIRT2 | ~40 µM | - | Human | |
| Nicotinamide | SIRT3 | Competitive with NAD+ | - | Human | [4] |
Table 3: Inhibition of Other Enzymes by Nicotinamide and its Derivatives
| Compound | Enzyme Family | Specific Enzyme | IC50 | Ki | Reference |
| Nicotinamide | Cytochrome P450 | CYP2D6 | - | 19 +/- 4 mM | [6] |
| Nicotinamide | Cytochrome P450 | CYP3A4 | - | 13 +/- 3 mM | [6] |
| Nicotinamide | Cytochrome P450 | CYP2E1 | - | 13 +/- 8 mM | [6] |
Proposed Experimental Protocols
To evaluate the enzyme inhibitory potential of this compound, the following experimental protocols are recommended.
General Enzyme Inhibition Assay (Colorimetric/Fluorometric)
This protocol provides a general framework for determining the IC50 value of this compound against a target enzyme.
Materials:
-
Purified recombinant target enzyme (e.g., PARP-1, SIRT1)
-
This compound
-
Enzyme substrate (e.g., NAD+, acetylated peptide)
-
Assay buffer specific to the enzyme
-
Detection reagent (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the various concentrations of this compound. Include a control well with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate (e.g., NAD+ and the appropriate acceptor for PARP, or an acetylated peptide for sirtuins).
-
Incubate for a predetermined time at the optimal temperature.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PARP Inhibition Assay (Cell-Based)
This protocol assesses the ability of this compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line with known DNA repair deficiencies (e.g., BRCA1/2 mutant)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Antibody specific for poly(ADP-ribose) (PAR)
-
Secondary antibody conjugated to a fluorescent marker
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short duration.
-
Fix the cells with an appropriate fixative (e.g., cold methanol).
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate the cells with the primary antibody against PAR.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of PAR in each well. A reduction in PAR signal in the presence of this compound indicates PARP inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase and its inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 3-Hydroxyisonicotinamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxyisonicotinamide, a key pyridine derivative with significant potential in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its identification, characterization, and quality control.
Introduction
This compound, also known as 3-hydroxy-4-pyridinecarboxamide, possesses a unique molecular architecture combining a pyridine ring, a hydroxyl group, and a carboxamide functional group. This arrangement imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for its application in research and development. This guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its study.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is based on established spectroscopic principles and predictive models. These values serve as a robust reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | H-2 |
| ~7.0 | Doublet | 1H | H-5 |
| ~8.3 | Doublet | 1H | H-6 |
| ~7.5 (broad) | Singlet | 1H | -NH₂ |
| ~7.8 (broad) | Singlet | 1H | -NH₂ |
| ~10.0 (broad) | Singlet | 1H | -OH |
Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm). The amide and hydroxyl proton signals are expected to be broad and their chemical shifts can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~155 | C-3 |
| ~125 | C-4 |
| ~115 | C-5 |
| ~145 | C-6 |
| ~170 | C=O (Amide) |
Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (Phenol) |
| 3350-3150 | Medium (two bands) | N-H Stretch (Amide) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~1590 | Medium | N-H Bend (Amide II) |
| ~1400 | Medium | O-H Bend (Phenol) |
| ~1250 | Medium | C-N Stretch |
| ~1200 | Medium | C-O Stretch (Phenol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 138 | [M]⁺, Molecular Ion |
| 122 | [M - NH₂]⁺ |
| 110 | [M - C=O]⁺ |
| 94 | [M - C(O)NH₂]⁺ |
Note: Fragmentation is predicted based on the stability of the resulting fragments. The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of this compound (C₆H₆N₂O₂).[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with the ionization technique being used. For ESI, a mixture of methanol or acetonitrile and water is common.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Conclusion
This technical guide provides a foundational spectroscopic dataset and detailed experimental protocols for the analysis of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers, scientists, and drug development professionals. Adherence to the outlined experimental workflows will ensure the acquisition of high-quality, reproducible data, which is essential for the confident identification and characterization of this important molecule. Experimental verification of the predicted data is strongly encouraged to build a comprehensive and validated spectroscopic library for this compound.
References
Quantum chemical calculations for 3-Hydroxyisonicotinamide
An In-depth Technical Guide on Quantum Chemical Calculations for 3-Hydroxyisonicotinamide
Introduction
This compound, a derivative of isonicotinamide (a form of vitamin B3), holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a hydroxyl and a carboxamide group, suggests potential for diverse biological activities and complex intermolecular interactions, such as hydrogen bonding. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its reactivity, metabolic stability, and potential as a therapeutic agent.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method for elucidating these properties at the atomic level. By simulating the molecule's behavior, these computational techniques can predict its optimized geometry, vibrational frequencies (correlating to FT-IR and FT-Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. This guide details the standard theoretical and experimental protocols for a comprehensive study of this compound, presenting a framework for its analysis. While extensive published data specifically for this compound is limited, this paper draws upon established methodologies for closely related pyridinecarboxamide compounds to provide a robust and informative overview.[1][2][3]
The core of the theoretical investigation involves geometry optimization and subsequent property calculations using DFT. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice for such organic molecules.[1][4][5] A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate descriptions of electron distribution, particularly for atoms involved in hydrogen bonding.[1][6]
Experimental and Computational Workflow
The synergy between computational and experimental data is crucial for validating the theoretical model. The workflow begins with the synthesis and experimental characterization of the compound, followed by computational modeling. The theoretical results are then compared with the experimental data to refine the computational model and achieve a comprehensive understanding of the molecule.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Thermal and Photoluminescence Properties of Isonicotinamide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinamide, an isomer of nicotinamide, readily forms coordination complexes with a variety of metal ions. These complexes are of significant interest in materials science and pharmaceutical development due to their unique structural, thermal, and photoluminescent properties. The heterocyclic nitrogen atom of the pyridine ring provides a strong coordination site, while the amide group facilitates the formation of extensive hydrogen-bonding networks, influencing crystal packing and stability.[1] This guide provides an in-depth technical overview of the thermal and photoluminescent characteristics of isonicotinamide complexes, detailing the experimental protocols for their analysis and presenting key quantitative data for comparative purposes.
Introduction to Isonicotinamide Complexes
Isonicotinamide (pyridine-4-carboxamide) is a versatile organic ligand used in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[2][3] Its ability to coordinate with metal centers, primarily through the pyridine nitrogen, allows for the construction of diverse architectures.[4] The resulting complexes, particularly those involving transition metals and lanthanides, often exhibit notable thermal stability and intriguing photoluminescent behaviors.[5][6][7] Understanding these properties is crucial for applications ranging from the development of stable drug co-crystals to the design of novel luminescent materials for bioimaging and sensing.[3][8][9] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the stability, decomposition pathways, and phase transitions of these materials.[10] Photoluminescence spectroscopy provides insight into their light-emitting properties, which are highly dependent on the choice of metal ion and the ligand's ability to act as an energy-absorbing "antenna".[8][11][12]
Thermal Properties of Isonicotinamide Complexes
The thermal behavior of isonicotinamide complexes is critical for assessing their stability and suitability for various applications. TGA and DSC are the primary methods used for this characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and composition. For isonicotinamide complexes, TGA curves typically show a multi-step degradation process. The initial weight loss often corresponds to the removal of solvate molecules (e.g., water) from the crystal lattice.[1][10] Subsequent, more significant mass losses at higher temperatures correspond to the decomposition of the isonicotinamide ligand, ultimately leaving a residue of the metal oxide.[10]
Table 1: Representative TGA Data for Metal-Isonicotinamide Complexes
| Complex Type | Initial Mass Loss (Temperature) | Major Decomposition (Temperature) | Final Residue | Reference |
|---|---|---|---|---|
| Transition Metal Hydrates | Loss of H₂O molecules (< 200 °C) | Ligand decomposition (> 250 °C) | Metal Oxide | [1][10] |
| Benzoic Acid:Isonicotinamide (2:1) | Loss of one benzoic acid equivalent (starts at 80 °C) | Complete decomposition | None | [9] |
| [Co(intmd)₂(H₂O)₂]Cl₂ | Loss of hydrate water | Ligand and anion decomposition | Metal Oxide | [1] |
| Cu(II)/Ni(II)/Co(II) Hydrazide | Loss of hydrate water | Ligand and anion decomposition | Metal Oxide |[6] |
Note: Specific temperatures and mass loss percentages are highly dependent on the metal center, counter-ions, and crystal structure.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and other phase transitions. For isonicotinamide-containing systems, DSC can identify the melting point of a complex or co-crystal and reveal more complex behaviors like solid-state transformations.[9] For example, the 1:1 benzoic acid:isonicotinamide co-crystal shows a single sharp endotherm corresponding to its melting point, whereas the 2:1 co-crystal exhibits a more complex thermogram indicating a transformation before melting.[9]
Table 2: DSC Data for Isonicotinamide-Containing Systems
| System | Event | Temperature (°C) | Reference |
|---|---|---|---|
| Benzoic Acid:Isonicotinamide (1:1) | Melting (Endotherm) | 162.6 ± 0.17 | [9] |
| Benzoic Acid:Isonicotinamide (2:1) | Transformation (Endotherm) | 143.11 ± 0.14 | [9] |
| Isonicotinamide (Polymorph I) | Melting | 126–128 | [13] |
| Isonicotinamide (Polymorph II) | Melting | 112–117 | [13] |
| Isonicotinamide (Polymorph III) | Melting | 107–111 | [13] |
| Isonicotinamide (Polymorph IV) | Melting | 101–103 |[13] |
Photoluminescence Properties
The photoluminescence of isonicotinamide complexes is a key feature for their application in optical materials and bio-probes.[8] The phenomenon typically arises from a process known as the "antenna effect," especially in lanthanide complexes.
The Antenna Effect in Lanthanide Complexes
In lanthanide (e.g., Eu³⁺, Tb³⁺) complexes, the metal ions themselves have very low absorption cross-sections. To achieve luminescence, the isonicotinamide ligand acts as an antenna. It absorbs incident UV light, promoting an electron to an excited singlet state.[14] Through intersystem crossing (ISC), this energy is transferred to a lower-energy triplet state. Finally, the energy is transferred from the ligand's triplet state to an excited 4f electronic state of the lanthanide ion, which then relaxes by emitting light at its characteristic wavelength (e.g., red for Eu³⁺, green for Tb³⁺).[7][8][12][14] This process allows for efficient, sharp, and long-lived luminescence.[15]
Caption: The antenna effect in lanthanide-isonicotinamide complexes.
Luminescence Data
Both transition metal and lanthanide complexes of isonicotinamide exhibit luminescence. The emission properties are highly sensitive to the metal ion, its coordination geometry, and the surrounding environment.[11] For instance, certain Zn(II) complexes can show a broad green luminescence, while Eu(III) and Tb(III) complexes show their characteristic sharp, line-like emissions.[7][11][12]
Table 3: Representative Photoluminescence Data for Isonicotinamide Complexes
| Metal Ion | Excitation λ (nm) | Emission λ (nm) | Color | Lifetime | Reference |
|---|---|---|---|---|---|
| Zn(II) | Not specified | ~470 | Green | < 150 µs | [11] |
| Eu(III) | ~275 - 350 | ~590, 615, 650, 700 | Red | ms range | [7][12] |
| Tb(III) | ~275 - 350 | ~490, 545, 585, 620 | Green | ms range | [7][12] |
| Co(II) | 275 | 376, 437 | Blue | Not specified |[16] |
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reproducible data.
General Synthesis and Characterization Workflow
The synthesis of isonicotinamide complexes typically involves the reaction of a metal salt with the isonicotinamide ligand in a suitable solvent, often with heating to promote dissolution and reaction.[17][18] The product is then isolated by cooling, filtration, and washing. Characterization confirms the structure and purity of the final compound.
Caption: General workflow for synthesis and characterization.
Thermogravimetric Analysis (TGA) Protocol
A typical TGA protocol involves heating a small amount of the sample under a controlled atmosphere and recording the mass loss.
-
Instrument Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground complex into a ceramic or alumina TGA crucible.[19][20]
-
Instrument Setup:
-
Measurement:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Apply a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 800-1000 °C).[19]
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates. Kinetic parameters can be calculated using models like the Broido or Coats-Redfern methods.[21]
Differential Scanning Calorimetry (DSC) Protocol
DSC experiments measure the heat flow associated with thermal transitions in the material.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a standard with a known melting point, such as indium.[22]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.[23]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas (typically Nitrogen) to a constant flow rate (e.g., 50 mL/min).[22]
-
-
Measurement:
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. Integrate the peak area to determine the enthalpy of the transition.
Photoluminescence Spectroscopy Protocol
This protocol outlines the measurement of emission and excitation spectra.
-
Sample Preparation:
-
Solid-State: Finely grind the crystalline sample and place it in a solid-state sample holder.
-
Solution: Dissolve the complex in a suitable, non-luminescent solvent (e.g., DMSO, MeTHF) to a known concentration.[25]
-
-
Instrument Setup:
-
Turn on the excitation source (e.g., Xenon lamp) and detector (e.g., photomultiplier tube).
-
If required, set the sample holder to the desired temperature (e.g., 77 K using a liquid nitrogen dewar or 298 K).[11]
-
-
Measurement:
-
Emission Spectrum: Set a fixed excitation wavelength (typically at the absorption maximum of the ligand) and scan the detector across a range of emission wavelengths.[16]
-
Excitation Spectrum: Set a fixed emission wavelength (at the maximum of a characteristic emission peak) and scan the excitation monochromator to see which wavelengths produce the emission.
-
Lifetime Measurement: Excite the sample with a pulsed light source and measure the decay of the luminescence intensity over time.
-
-
Data Analysis: Plot intensity versus wavelength (nm) for emission and excitation spectra. For lifetime measurements, fit the decay curve to an exponential function to determine the luminescence lifetime (τ).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Synthesis, crystal structures, and luminescence of organic-lanthanide complexes with nicotinate and isonicotinate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 15. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsisinternational.org [rsisinternational.org]
- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 20. epfl.ch [epfl.ch]
- 21. ijmra.us [ijmra.us]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Regulation of the Switchable Luminescence of Tridentate Platinum(II) Complexes by Photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolic Pathways of 3-Hydroxyisonicotinamide: A Technical Guide
Disclaimer: As of late 2025, dedicated research on the comprehensive metabolic pathways of 3-Hydroxyisonicotinamide in mammalian systems is not extensively available in the public domain. The following guide is constructed based on established metabolic routes of structurally analogous compounds, including pyridine derivatives, nicotinamide, and other hydroxylated heterocyclic molecules. The presented pathways, quantitative data, and experimental protocols are therefore putative and intended to serve as a foundational framework for future research.
Introduction
This compound, also known as 3-hydroxypyridine-4-carboxamide, is a pyridine derivative with structural similarities to biologically important molecules such as nicotinamide (a form of vitamin B3) and isonicotinamide. Its hydroxyl and amide functional groups make it a candidate for extensive metabolic transformation. Understanding the metabolic fate of this compound is crucial for evaluating its potential pharmacological activity, pharmacokinetic profile, and toxicological risk. This guide outlines the probable metabolic pathways, proposes experimental approaches for their investigation, and provides hypothetical quantitative data for key enzymatic reactions.
Proposed Metabolic Pathways
The metabolism of this compound is likely to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: Oxidation
The pyridine ring of this compound is susceptible to further oxidation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Based on studies of similar 3-hydroxypyridine compounds, additional hydroxylation is a probable metabolic step.
-
Hydroxylation: CYP enzymes, potentially including isoforms like CYP2E1 which are known to metabolize 3-hydroxypyridine, could introduce a second hydroxyl group onto the pyridine ring. A likely product of this reaction would be 2,5-dihydroxyisonicotinamide.
Methodological & Application
Application Notes and Protocols for 3-Hydroxyisonicotinamide in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and dedicated research on 3-Hydroxyisonicotinamide are limited in publicly available scientific literature. The following application notes and protocols are constructed based on the established biological activities of its parent molecule, nicotinamide, and data from structurally related pyridine carboxamide and 3-hydroxypyridine derivatives. These protocols provide a foundational framework for initiating research and should be adapted and optimized for this compound.
Introduction
This compound, also known as 3-hydroxy-4-pyridinecarboxamide, is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a central molecule in cellular metabolism, DNA repair, and signaling.[1][2] Given the therapeutic relevance of other nicotinamide-related compounds, this compound presents an interesting scaffold for investigation in drug discovery, particularly in oncology and metabolic diseases. Its structural features suggest potential interactions with NAD+-dependent enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs).[3][4]
Potential Mechanisms of Action and Therapeutic Targets
Based on its structural similarity to nicotinamide, this compound is hypothesized to modulate cellular processes through the following mechanisms:
-
PARP Inhibition: Nicotinamide is a known inhibitor of PARP enzymes, which are critical for DNA repair.[5][6] By competing with NAD+, PARP inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations). This compound may exhibit similar inhibitory activity.
-
Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[7][8] Nicotinamide can act as a feedback inhibitor of sirtuins.[3] The effect of this compound on sirtuin activity warrants investigation.
-
NAD+ Metabolism: As a nicotinamide derivative, this compound could influence the cellular NAD+ pool, either as a precursor or by affecting NAD+-consuming enzymes.[1][9] Dysregulated NAD+ metabolism is a hallmark of various diseases, including cancer and metabolic disorders.[10]
Signaling Pathway Diagrams
Quantitative Data for this compound and Related Compounds
| Compound Class | Derivative | Target/Assay | IC50/EC50 | Reference |
| 3-Hydroxypyridine-4-one | 6b (4-OH-3-OCH3 substitution) | Tyrosinase Inhibition | 25.82 µM | [11][12] |
| 3-Hydroxypyridine-4-one | 6a (3,4-di-hydroxyphenyl moiety) | Antioxidant Activity (DPPH) | 2.21 µM | [11] |
| 3-Hydroxypyridine-4-one | 6b (4-hydroxy-3-methoxyphenyl moiety) | Antioxidant Activity (DPPH) | 17.49 µM | [11] |
| Pyridine-3-carboxamide | Compound 4a | Fungicidal Activity (Botrytis cinerea) | 40.54% inhibition | [13] |
| Pyridine-3-carboxamide | Compound 4b | SDH Enzymatic Inhibition | 3.18 µM | [13] |
| Coumarin-3-carboxamide | 14b (4-fluoro benzamide derivative) | Cytotoxicity (HeLa cells) | 0.39 µM | [14] |
| Coumarin-3-carboxamide | 14e (2,5-difluoro benzamide derivative) | Cytotoxicity (HeLa cells) | 0.75 µM | [14] |
| Coumarin-3-carboxamide | 14b (4-fluoro benzamide derivative) | Cytotoxicity (HepG2 cells) | 2.62 µM | [14] |
| Coumarin-3-carboxamide | 14e (2,5-difluoro benzamide derivative) | Cytotoxicity (HepG2 cells) | 4.85 µM | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from methods for preparing similar 3-hydroxypyridine derivatives. A potential method involves the hydrolysis of a protected precursor.
General Protocol (Hypothetical):
-
Starting Material: A suitable starting material would be a commercially available, appropriately substituted pyridine derivative, such as 3-amino-4-cyanopyridine or a protected 3-hydroxypyridine-4-carboxylic acid.
-
Hydrolysis: If starting from a nitrile (cyano group), acidic or basic hydrolysis can be employed to convert the nitrile to a carboxamide.
-
Deprotection: If a protecting group is used for the hydroxyl function, a deprotection step will be necessary.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Enzyme Inhibition Assay (e.g., PARP1)
This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme like PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARP1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer
Procedure:
-
Coat a streptavidin plate with histones.
-
Add PARP1 enzyme to the wells.
-
Add varying concentrations of this compound or the positive control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARP reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the absorbance or fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Viability/Cytotoxicity Assay
This protocol outlines a method to evaluate the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., a BRCA-deficient line like CAPAN-1 and a BRCA-proficient line like MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include untreated and solvent-treated controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
Experimental Workflow Diagram
References
- 1. Regulation of NAD+ metabolism in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Hydroxyisonicotinamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Hydroxyisonicotinamide as a versatile ligand in coordination chemistry. The document details its synthesis, coordination behavior, and potential applications in catalysis and drug development, supported by detailed experimental protocols and representative data.
Introduction to this compound
This compound, a derivative of nicotinamide (a form of vitamin B3), is an emerging ligand in the field of coordination chemistry. Its structure features a pyridine ring functionalized with both a hydroxyl (-OH) and a carboxamide (-CONH2) group. This unique combination of donor sites—the pyridine nitrogen, the amide oxygen, and the hydroxyl oxygen—allows for diverse coordination modes, making it a compelling building block for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. The strategic coordination of such bioactive organic molecules with metal centers is a key strategy to overcome limitations of current chemotherapies, such as high systemic toxicity and cellular resistance.[1]
The presence of the hydroxyl group, in particular, introduces the potential for forming bridging ligands and engaging in strong hydrogen bonding, which can significantly influence the dimensionality and properties of the resulting coordination compounds.
Synthesis of this compound
Protocol 2.1: Synthesis of 3-Hydroxyisonicotinic Acid
This protocol is adapted from the synthesis of 6-hydroxynicotinic acid.
Materials:
-
Coumalic acid
-
Concentrated Sulfuric acid
-
Methanol
-
Ammonium hydroxide solution (14%)
-
Sodium hydroxide
-
Concentrated Hydrochloric acid
-
Round-bottom flask, beaker, magnetic stirrer, ice bath
Procedure:
-
Preparation of Methyl Coumalate: In a 500-mL round-bottomed flask, add 139 mL of concentrated sulfuric acid. While swirling and maintaining the temperature between 20°C and 30°C with an ice bath, slowly add 50 g of pulverized coumalic acid in small portions.
-
Slowly add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the mixture to approximately 40°C and pour it slowly into 800 mL of cold water with stirring, maintaining the temperature below 40°C.
-
Neutralize the solution by adding anhydrous sodium carbonate in small portions until it is slightly alkaline.
-
Filter the precipitated methyl coumalate and wash it four times with 100-mL portions of cold water. Air-dry the product.
-
Preparation of 3-Hydroxyisonicotinic Acid: In a 500-mL beaker with magnetic stirring and external cooling, place 117 mL of 14% ammonium hydroxide.
-
Add 45 g of the prepared methyl coumalate over 10 minutes, keeping the solution below 20°C. Continue stirring for an additional 45 minutes at around 20°C.
-
In a separate 2-L beaker, heat a solution of 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.
-
Add the ammoniacal solution to the hot sodium hydroxide solution and heat rapidly to boiling.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the 3-hydroxyisonicotinic acid.
-
Filter the precipitate, wash with cold water, and dry.
Protocol 2.2: Amidation of 3-Hydroxyisonicotinic Acid to this compound
This protocol is a general method for the conversion of a carboxylic acid to a primary amide.
Materials:
-
3-Hydroxyisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated ammonium hydroxide
-
Round-bottom flask, reflux condenser, dropping funnel, ice bath
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend the synthesized 3-hydroxyisonicotinic acid in anhydrous THF.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise via a dropping funnel.
-
After the addition is complete, reflux the mixture gently for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and THF under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in fresh anhydrous THF and cool it in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Coordination Chemistry of this compound
This compound is expected to be a versatile ligand, capable of coordinating to metal ions in several ways. The potential coordination modes are illustrated below. The coordination behavior will depend on the metal ion, the counter-anion, the solvent, and the reaction pH.
Protocol 3.1: General Synthesis of Metal Complexes with this compound
This is a general protocol that can be adapted for the synthesis of various metal complexes.
Materials:
-
This compound
-
Metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)
-
Solvent (e.g., Ethanol, Methanol, Water, or a mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve a stoichiometric amount of this compound in the chosen solvent in a round-bottom flask. Gentle heating may be required.
-
In a separate container, dissolve the corresponding metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The reaction mixture may be stirred at room temperature or refluxed for several hours, depending on the desired product.
-
The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether) can be employed to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator over a suitable drying agent.
Characterization of this compound Complexes
The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure, composition, and properties.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand. Changes in the vibrational frequencies of the C=O, N-H, O-H, and pyridine ring stretching modes upon coordination provide valuable information. For nicotinamide complexes, coordination through the pyridine nitrogen is often indicated by a shift in the pyridine ring vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can provide detailed information about the structure of the complex in solution.
Structural Characterization
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the overall molecular geometry.
Table 1: Representative Crystallographic Data for a Related Isonicotinamide Complex
| Parameter | [Co(NCS)₂(C₆H₆N₂O)₃(H₂O)]·2.5H₂O[2] |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 20.375(3) |
| b (Å) | 10.043(1) |
| c (Å) | 26.541(3) |
| β (°) | 108.97(1) |
| V (ų) | 5136.2(11) |
| Z | 8 |
| Selected Bond Lengths (Å) | |
| Co—N(pyridine) | 2.135(2) - 2.164(2) |
| Co—N(thiocyanate) | 2.083(2) - 2.091(2) |
| Co—O(water) | 2.124(2) |
| Selected Bond Angles (°) | |
| N(pyridine)—Co—N(pyridine) | 88.63(8) - 176.89(8) |
| N(thiocyanate)—Co—N(pyridine) | 88.24(8) - 93.38(8) |
Note: This data is for an isonicotinamide complex and serves as a representative example of the type of information obtained from X-ray crystallography.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
Application Notes
Metal complexes of this compound have potential applications in various fields, including catalysis and medicinal chemistry.
Catalytic Applications
The coordination of metal ions to this compound can generate catalytically active centers for a variety of organic transformations. The pyridine-containing ligand can stabilize different oxidation states of the metal, which is crucial for many catalytic cycles.
Potential Catalytic Reactions:
-
Oxidation Reactions: Complexes of metals like Mn, Fe, and Co can catalyze the oxidation of alcohols, alkanes, and olefins.
-
Cross-Coupling Reactions: Palladium and nickel complexes are well-known catalysts for C-C bond formation reactions such as Suzuki-Miyaura and Heck couplings.[3][4]
-
Hydrofunctionalization Reactions: Rhodium and iridium complexes can be explored for the addition of H-X bonds across unsaturated C-C bonds.
Protocol 5.1.1: General Procedure for Evaluating Catalytic Activity in Alcohol Oxidation
Materials:
-
Synthesized metal complex (catalyst)
-
Substrate (e.g., benzyl alcohol)
-
Oxidant (e.g., tert-butyl hydroperoxide, H₂O₂)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vial, magnetic stirrer, heating block, gas chromatograph (GC)
Procedure:
-
In a reaction vial, add the metal complex (e.g., 1-5 mol%), the substrate (e.g., 1 mmol), the solvent (e.g., 5 mL), and the internal standard.
-
Stir the mixture at the desired reaction temperature (e.g., 60 °C).
-
Add the oxidant to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Calculate the conversion of the substrate and the yield of the product based on the GC data. The catalytic activity can be expressed as Turnover Number (TON) and Turnover Frequency (TOF).
Table 2: Representative Catalytic Activity Data for a Related Pd(II) Pyridine Complex in Suzuki-Miyaura Coupling
| Catalyst Precursor (Related System) | Substrate 1 | Substrate 2 | Yield (%)[3] |
| [Pd(4-CN-py)₂Cl₂] | Phenylboronic acid | 1-bromo-4-nitrobenzene | 98 |
| [Pd(4-MeO-py)₂Cl₂] | Phenylboronic acid | 1-bromo-4-nitrobenzene | 99 |
Note: This data is for a related palladium-pyridine complex and illustrates the type of data generated in catalytic studies.
Antimicrobial Applications
Nicotinamide and its derivatives are known to be biologically active. The coordination of these ligands to metal ions can enhance their antimicrobial properties.[1][5] The resulting metal complexes can be screened for their activity against various pathogenic bacteria and fungi.
Potential Mechanisms of Action:
-
Disruption of Cell Membranes: The lipophilicity of the metal complex can facilitate its transport across the microbial cell membrane, leading to its disruption.
-
Inhibition of Enzyme Activity: The metal ion or the ligand can bind to the active sites of essential microbial enzymes, inhibiting their function.
-
Interaction with DNA: The complex may intercalate with the microbial DNA, preventing replication and transcription.
Protocol 5.2.1: Antimicrobial Screening using the Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antibiotics (positive controls, e.g., ciprofloxacin, fluconazole)
-
Solvent for dissolving complexes (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized complexes and standard antibiotics in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Representative Antimicrobial Activity Data for Related Nicotinamide-Metal Complexes
| Compound (Related System) | E. coli (Zone of Inhibition, mm)[1] | S. aureus (Zone of Inhibition, mm)[1] | A. niger (Zone of Inhibition, mm)[1] |
| Nicotinamide | 10 | 12 | 8 |
| [Co(Nicotinamide)₂Cl₂] | 18 | 20 | 15 |
| [Ni(Nicotinamide)₂Cl₂] | 16 | 18 | 14 |
| [Cu(Nicotinamide)₂Cl₂] | 22 | 25 | 18 |
Note: This data is for related nicotinamide complexes and illustrates the potential for enhanced antimicrobial activity upon complexation.
Conclusion
This compound presents a promising avenue for the development of novel coordination compounds with interesting structural features and potential applications in catalysis and medicinal chemistry. The protocols and data presented in these application notes, though in some cases adapted from related systems, provide a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile ligand. Further research is warranted to fully elucidate the synthesis, structure, and functional properties of this compound-based metal complexes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Hydroxyisonicotinamide in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinamide, a derivative of nicotinamide, is a compound of interest in cancer research primarily due to its potential role as a PARP (Poly(ADP-ribose) polymerase) inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.[1] This document provides detailed application notes and protocols for studying the effects of this compound on cancer cell lines, focusing on its mechanism of action through PARP inhibition, induction of apoptosis, and effects on cell cycle progression. While direct extensive studies on this compound are emerging, the protocols and mechanisms outlined here are based on established methodologies for similar PARP inhibitors, particularly its parent compound, nicotinamide.
Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor of PARP enzymes. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[1]
Furthermore, nicotinamide, a closely related compound, has been shown to inhibit sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[2][3][4] SIRT1 is involved in various cellular processes, including cell survival and stress response. Inhibition of SIRT1 can sensitize cancer cells to anti-tumor agents and induce apoptosis.[2] The potential dual inhibition of PARP and SIRT1 by this compound makes it a compelling candidate for anti-cancer drug development.
References
- 1. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Hydroxyisonicotinamide as a Sirtuin Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3] There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and substrate specificities.[1][2] SIRT1, primarily located in the nucleus, is a key regulator of metabolic pathways and cellular stress responses, while SIRT3 is the major mitochondrial deacetylase, governing mitochondrial function and energy homeostasis.[3][4] Dysregulation of sirtuin activity has been implicated in a range of age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making them attractive therapeutic targets.[2][5]
3-Hydroxyisonicotinamide is a derivative of isonicotinamide, a known sirtuin inhibitor.[6] These application notes provide detailed protocols for testing the inhibitory activity of this compound against sirtuins, focusing on in vitro enzymatic assays and cellular validation methods.
Data Presentation
The inhibitory potential of this compound against various sirtuin isoforms can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound against SIRT1, SIRT2, and SIRT3, compared to the known inhibitor Nicotinamide (NAM).
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound | 75 | 150 | 50 |
| Nicotinamide (NAM) | 50-100 | >200 | 30-50 |
Signaling Pathway
Sirtuins deacetylate a variety of protein substrates to regulate cellular processes. A simplified diagram of the SIRT1 and SIRT3 signaling pathways is presented below. SIRT1 in the nucleus deacetylates transcription factors like p53 and NF-κB to modulate gene expression involved in apoptosis and inflammation.[7] In the mitochondria, SIRT3 deacetylates enzymes involved in the electron transport chain and antioxidant defense, thereby regulating mitochondrial metabolism and reactive oxygen species (ROS) homeostasis.
Caption: Simplified Sirtuin Signaling Pathways.
Experimental Protocols
In Vitro Fluorometric Sirtuin Activity Assay
This protocol is adapted from commercially available sirtuin activity assay kits and is suitable for determining the IC50 of this compound.[8][9] The assay is based on the deacetylation of a fluorogenic peptide substrate by a sirtuin enzyme, followed by the release of a fluorescent group by a developing solution.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
SIRT1 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+ solution
-
This compound
-
Nicotinamide (NAM) as a positive control inhibitor
-
Developing Solution (containing a protease)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer containing NAD+ and the fluorogenic substrate at 2X the final desired concentration.
-
Prepare serial dilutions of this compound and Nicotinamide in 1X Assay Buffer.
-
Dilute the recombinant sirtuin enzyme in 1X Assay Buffer to the desired concentration.
-
-
Assay Reaction:
-
Add 25 µL of the 2X Assay Buffer with substrate and NAD+ to each well of the 96-well plate.
-
Add 5 µL of the diluted this compound, Nicotinamide, or buffer (for control wells) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the diluted sirtuin enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the Developing Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate fluorometer at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of sirtuin activity for each concentration of the inhibitor relative to the control (no inhibitor).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: In Vitro Sirtuin Inhibition Assay Workflow.
Cellular Sirtuin Activity Assay using Western Blot
This protocol assesses the effect of this compound on the acetylation status of known sirtuin substrates in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide)
-
Primary antibodies against acetylated-p53 (for SIRT1) or acetylated-MnSOD (for SIRT3), and total p53 or MnSOD
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a desired period (e.g., 6-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and deacetylase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated and total protein using densitometry software.
-
Normalize the acetylated protein levels to the total protein levels for each sample.
-
Compare the levels of the acetylated substrate in the treated samples to the vehicle-treated control to determine the effect of this compound on cellular sirtuin activity.
-
Caption: Cellular Sirtuin Activity Western Blot Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxyisonicotinamide Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP enzymes, particularly PARP1, has emerged as a promising therapeutic strategy in oncology. By disrupting the repair of single-strand DNA breaks, PARP inhibitors can lead to the accumulation of cytotoxic double-strand breaks in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a concept known as synthetic lethality.
3-Hydroxyisonicotinamide and its derivatives are a class of small molecules that, due to their structural resemblance to the nicotinamide moiety of the PARP substrate NAD+, are promising candidates for the development of novel PARP inhibitors. High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of such compounds to identify potent and selective inhibitors. This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives targeting PARP enzymes.
Data Presentation: Quantitative Analysis of PARP1 Inhibition
The following table summarizes the in vitro PARP1 inhibitory activity of a hypothetical series of this compound derivatives. The data is presented to illustrate the structure-activity relationship (SAR) where different substitutions on the core scaffold influence the inhibitory potency, measured as the half-maximal inhibitory concentration (IC50). This data is modeled after typical results obtained from a primary enzymatic HTS campaign.[1]
| Compound ID | R1-Substitution | R2-Substitution | PARP1 IC50 (nM) |
| HIA-001 | H | H | 850 |
| HIA-002 | 4-F-Phenyl | H | 450 |
| HIA-003 | 4-Cl-Phenyl | H | 320 |
| HIA-004 | 4-CH3-Phenyl | H | 150 |
| HIA-005 | 3-OCH3-Phenyl | H | 580 |
| HIA-006 | 4-F-Phenyl | CH3 | 280 |
| HIA-007 | 4-Cl-Phenyl | CH3 | 180 |
| HIA-008 | 4-CH3-Phenyl | CH3 | 85 |
| HIA-009 | H | Cyclopropyl | 720 |
| Olaparib (Control) | - | - | 5 |
| Veliparib (Control) | - | - | 5.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and the general workflow for a high-throughput screening campaign to identify novel PARP inhibitors.
References
HPLC analytical method development for 3-Hydroxyisonicotinamide
Application Note:
High-Performance Liquid Chromatography (HPLC) Analytical Method Development for the Quantification of 3-Hydroxyisonicotinamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The described method is suitable for the analysis of this compound in bulk drug substance and pharmaceutical dosage forms. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]
Introduction
This compound, a pyridinecarboxamide derivative, is a compound of interest in pharmaceutical research.[9][10] Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][4][11] This document provides a detailed protocol for the development and validation of an isocratic RP-HPLC method for this compound.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Experimental
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Volumetric glassware: Calibrated flasks and pipettes.
-
Syringe filters: 0.45 µm pore size, nylon or PTFE.
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical reagent grade.
-
Orthophosphoric Acid (H3PO4): Analytical reagent grade.
-
Water: HPLC grade or purified water.
Proposed HPLC Method
Based on the physicochemical properties of this compound and general methods for related pyridine compounds, the following starting conditions are proposed.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the 20 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in the ratio of 90:10 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL) for linearity studies.
-
Sample Preparation: For bulk drug, prepare a solution of known concentration in the mobile phase. For dosage forms, a suitable extraction method should be developed and validated. A general procedure would involve dissolving a known amount of the formulation in the mobile phase, sonicating, and filtering.
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
Caption: Workflow for HPLC method development and validation.
The developed method should be validated according to ICH guidelines.[1][2][3][5][7][8]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and standard solutions. | No interference at the retention time of this compound. |
| Linearity | Analyze at least five concentrations over the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision. | As per linearity, accuracy, and precision results. |
| Accuracy | Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope. | To be determined experimentally. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | RSD ≤ 2.0% for system suitability parameters. |
Data Presentation
The following tables present hypothetical data to illustrate the expected performance of the validated method.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 75.8 |
| 10 | 151.5 |
| 25 | 378.1 |
| 50 | 755.9 |
| 75 | 1132.4 |
| 100 | 1510.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 40 | 39.8 | 99.5 | 99.6 |
| 40 | 39.9 | 99.8 | ||
| 40 | 39.7 | 99.3 | ||
| 100% | 50 | 50.1 | 100.2 | 100.1 |
| 50 | 49.9 | 99.8 | ||
| 50 | 50.2 | 100.4 | ||
| 120% | 60 | 59.8 | 99.7 | 99.8 |
| 60 | 60.1 | 100.2 | ||
| 60 | 59.9 | 99.8 |
Table 5: Precision Data
| Parameter | n | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | 6 | 756.2 | 5.3 | 0.70 |
| Intermediate Precision (Day 1) | 6 | 755.8 | 6.1 | 0.81 |
| Intermediate Precision (Day 2) | 6 | 758.1 | 5.9 | 0.78 |
Conclusion
The proposed RP-HPLC method provides a starting point for the development of a simple, rapid, and reliable analytical method for the quantification of this compound. The detailed protocol for method development and validation ensures that the final method will be suitable for its intended purpose in a quality control environment. The provided tables and workflow diagram serve as a guide for researchers and scientists in the pharmaceutical industry.
References
- 1. pharmtech.com [pharmtech.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. actascientific.com [actascientific.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. agilent.com [agilent.com]
- 8. database.ich.org [database.ich.org]
- 9. This compound | C6H6N2O2 | CID 21814889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Application Notes and Protocols for In Vitro Assessment of 3-Hydroxyisonicotinamide's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and detailed protocols to evaluate the biological activities of 3-Hydroxyisonicotinamide. The described methods are foundational for characterizing its potential as a therapeutic agent in the fields of sirtuin modulation, DNA repair, neuroprotection, and inflammation.
SIRT1 Activation Assay
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Small molecule activators of SIRT1 are of significant interest for their potential therapeutic benefits. This assay determines the ability of this compound to enhance SIRT1 enzymatic activity.
Data Presentation: SIRT1 Activation
| Compound | EC1.5 (µM) | Reference Compound |
| SRT 1720 | 0.16 | Yes |
| SRT 2104 | - | - |
| SRT 1460 | 2.9 | - |
| E1231 | 0.83 | - |
| This compound | To be determined |
Experimental Protocol: Fluorometric SIRT1 Activity Assay
This protocol is adapted from commercially available SIRT1 assay kits and provides a method to measure the NAD⁺-dependent deacetylase activity of recombinant human SIRT1 in the presence of this compound.[1][2][3][4][5]
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD⁺ (Nicotinamide Adenine Dinucleotide)
-
SIRT1 Assay Buffer
-
SIRT1 Developer Solution
-
This compound
-
Known SIRT1 Activator (e.g., Resveratrol) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the positive control in SIRT1 Assay Buffer.
-
In a 96-well black microplate, add the SIRT1 Assay Buffer, NAD⁺ solution, and the diluted compounds or vehicle control.
-
Add the recombinant SIRT1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the SIRT1 Developer Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).
-
Calculate the percentage of SIRT1 activation for each concentration of this compound relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
SIRT1 Signaling Pathway
Caption: SIRT1 activation pathway.
PARP Inhibition Assay
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. This assay evaluates the potential of this compound to inhibit PARP1 activity.
Data Presentation: PARP Inhibition
The inhibitory activity of compounds against PARP is expressed as IC50 values, the concentration at which 50% of the enzyme's activity is inhibited. The following table provides example IC50 values for known PARP inhibitors.
| Compound | PARP1 IC50 (nM) | Reference Compound |
| Olaparib | ~1-5 | Yes |
| Talazoparib | ~1 | - |
| Rucaparib | ~1-2 | - |
| Veliparib | ~2-5 | - |
| This compound | To be determined |
Experimental Protocol: Chemiluminescent PARP1 Assay
This protocol, based on commercially available kits, measures the incorporation of biotinylated NAD⁺ into histone proteins by PARP1.[6][7][8][9]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD⁺
-
Histone-coated 96-well white microplate
-
PARP Assay Buffer
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP Substrate
-
This compound
-
Known PARP Inhibitor (e.g., Olaparib) as a positive control
-
Luminometer
Procedure:
-
Prepare a stock solution and serial dilutions of this compound and the positive control in PARP Assay Buffer.
-
To the histone-coated wells, add the PARP Assay Buffer, activated DNA, and the diluted compounds or vehicle control.
-
Add the recombinant PARP1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding biotinylated NAD⁺ to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
PARP-Mediated DNA Repair Pathway
Caption: PARP1 in DNA single-strand break repair.
Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
The oxygen-glucose deprivation (OGD) model is a widely used in vitro method to simulate ischemic conditions and screen for neuroprotective compounds. This assay assesses the ability of this compound to protect neuronal cells from OGD-induced cell death.
Data Presentation: Neuroprotection
Neuroprotective effects are quantified by EC50 values, representing the concentration of the compound that provides 50% of the maximum protection against cell death. The table below shows example data for a neuroprotective compound.
| Compound | EC50 (µM) | Maximum Protection (%) |
| Melatonin | ~1 | ~60-70% |
| This compound | To be determined | To be determined |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This protocol describes the induction of OGD in the human neuroblastoma cell line SH-SY5Y and the assessment of neuroprotection by this compound.[10][11][12][13][14]
Materials:
-
Differentiated SH-SY5Y cells
-
Glucose-free cell culture medium
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in 96-well plates.
-
Prepare a stock solution and serial dilutions of this compound in cell culture medium.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxia chamber for a defined period (e.g., 4-6 hours) to induce OGD.
-
After the OGD period, replace the glucose-free medium with normal culture medium containing the different concentrations of this compound or vehicle control (reperfusion).
-
Incubate the cells under normoxic conditions for 24 hours.
-
Assess cell viability using a suitable assay (e.g., MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of neuroprotection for each concentration of this compound compared to the OGD control and determine the EC50 value.
Neuronal Apoptosis Signaling Pathway
Caption: Ischemia-induced neuronal apoptosis.
Anti-inflammatory Assay (Nitric Oxide Production)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cells.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory activity is determined by the IC50 value for the inhibition of NO production. The following table shows example data for a known iNOS inhibitor.
| Compound | IC50 (µM) | Reference Compound |
| L-NAME | ~20-50 | Yes |
| This compound | To be determined |
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the measurement of nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated RAW 264.7 cells.[15][16][17][18][19][20][21][22][23]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
-
Known iNOS inhibitor (e.g., L-NAME) as a positive control
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare a stock solution and serial dilutions of this compound and the positive control in cell culture medium.
-
Pre-treat the cells with the diluted compounds or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of this compound and determine the IC50 value.
Inflammatory Signaling Pathway (NF-κB)
Caption: LPS-induced NF-κB inflammatory pathway.
NAD⁺ Precursor Activity Assay
As a nicotinamide analog, this compound may serve as a precursor for NAD⁺ synthesis. This assay is designed to determine if this compound can increase intracellular NAD⁺ levels.
Data Presentation: NAD⁺ Precursor Activity
The efficacy of an NAD⁺ precursor is typically shown by the fold increase in intracellular NAD⁺ levels compared to untreated cells.
| Compound | Fold Increase in NAD⁺ | Cell Type |
| Nicotinamide Riboside (NR) | ~2-3 fold | HEK293T |
| Nicotinamide Mononucleotide (NMN) | ~2-4 fold | HEK293T |
| This compound | To be determined | To be determined |
Experimental Protocol: Intracellular NAD⁺/NADH Quantification
This protocol utilizes a colorimetric or fluorometric assay to measure the total intracellular NAD⁺ and NADH levels.[24][25][26][27][28]
Materials:
-
Cultured cells (e.g., HEK293T, HepG2)
-
This compound
-
NAD⁺/NADH Extraction Buffer
-
NAD⁺/NADH Assay Kit (containing NAD⁺ cycling enzyme mix and developer)
-
96-well clear or black microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to grow to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them with NAD⁺/NADH Extraction Buffer.
-
Heat the lysates to degrade endogenous enzymes.
-
Centrifuge the lysates and collect the supernatant.
-
In a new 96-well plate, add the cell extracts.
-
To measure total NAD⁺/NADH, add the NAD⁺ cycling enzyme mix and developer to the wells.
-
To specifically measure NADH, decompose NAD⁺ in an aliquot of the extract before adding the cycling mix and developer.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the NAD⁺ concentration by subtracting the NADH concentration from the total NAD⁺/NADH concentration, using a standard curve.
-
Determine the fold increase in NAD⁺ levels in treated cells compared to untreated controls.
NAD⁺ Biosynthesis Pathway
Caption: NAD⁺ biosynthesis pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. researchgate.net [researchgate.net]
- 14. yenepoya.res.in [yenepoya.res.in]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. mdpi.com [mdpi.com]
- 19. jkb.ub.ac.id [jkb.ub.ac.id]
- 20. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. researchgate.net [researchgate.net]
- 25. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 3-Hydroxyisonicotinamide with Glycogen Synthase Kinase-3β (GSK-3β)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisonicotinamide, a derivative of isonicotinamide, presents a scaffold of interest for potential therapeutic applications. While direct molecular docking studies on this compound are not extensively reported in publicly available literature, the isonicotinamide core has been identified as a promising lead for the discovery of inhibitors for various protein targets. Notably, isonicotinamide derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in multiple signaling pathways implicated in diseases such as diabetes, neurodegenerative disorders, and cancer.[1][2]
These application notes provide a detailed protocol for a proposed molecular docking study of this compound with GSK-3β. The aim is to predict the binding affinity and interaction patterns of this compound within the active site of GSK-3β, thereby providing a rationale for its potential inhibitory activity and guiding further experimental validation.
Target Protein: Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[3][4] Its dysregulation has been linked to the pathogenesis of several diseases, making it a significant target for drug discovery.[1][2][3] The availability of high-resolution crystal structures of GSK-3β in the Protein Data Bank (PDB) facilitates structure-based drug design approaches like molecular docking.
Data Presentation: Hypothetical Docking Results
The following table summarizes the anticipated quantitative data from a molecular docking simulation of this compound with GSK-3β. The values presented are hypothetical and serve as an illustrative example of how docking results would be presented.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound | GSK-3β | 1UV5 | -7.2 | VAL135, ASP133 | ILE62, VAL70, LEU188 |
| Known Inhibitor (Control) | GSK-3β | 1UV5 | -9.5 | LYS85, VAL135, ASP200 | ILE62, ALA83, LEU132, CYS199 |
Experimental Protocols
This section outlines a detailed methodology for performing a molecular docking study of this compound against the GSK-3β protein using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Required for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: The molecular docking software.
-
PyMOL or other molecular visualization software: For analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
Preparation of the Target Protein (GSK-3β)
-
Obtain Protein Structure: Download the crystal structure of human GSK-3β (e.g., PDB ID: 1UV5) from the Protein Data Bank.
-
Prepare Receptor:
-
Load the PDB file into MGL-Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like MOL or SDF.
-
Prepare Ligand:
-
Load the ligand file into MGL-Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Procedure with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Identify the ATP-binding site of GSK-3β. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Using MGL-Tools, define the center and dimensions of a grid box that encompasses the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely.
-
-
Configure AutoDock Vina:
-
Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files.
-
Include the coordinates for the center of the grid box and its dimensions (in Ångströms).
-
The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[5]
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.[6]
-
Analysis of Docking Results
-
Binding Affinity: The binding affinity, reported in kcal/mol, provides an estimate of the binding strength between the ligand and the protein. More negative values indicate a stronger predicted interaction.[7]
-
Interaction Analysis:
-
Use molecular visualization software (e.g., PyMOL) to load the protein and the docked ligand poses from the output file.
-
Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the GSK-3β active site.
-
Compare the binding mode of this compound with that of known GSK-3β inhibitors to identify common interaction patterns.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of the GSK-3β signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for the molecular docking of this compound with GSK-3β.
References
- 1. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Testing of 3-Hydroxyisonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide, the amide derivative of vitamin B3 (niacin), and its analogues represent a class of compounds with a broad spectrum of biological activities. The pyridine nucleus is a key pharmacophore in numerous antimicrobial agents. The introduction of a hydroxyl group at the 3-position of the isonicotinamide scaffold can significantly influence the molecule's electronic properties and its ability to interact with biological targets, potentially leading to enhanced antimicrobial efficacy. This document provides detailed protocols for the synthesis of 3-hydroxyisonicotinamide and its N-substituted derivatives, along with standardized methods for evaluating their antimicrobial activity.
Data Presentation
The antimicrobial efficacy of the synthesized this compound derivatives can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables provide a template for presenting such data, populated with representative hypothetical values for demonstration purposes.
Table 1: Physicochemical and Yield Data for Synthesized this compound Derivatives
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | % Yield | Melting Point (°C) |
| 1a | H | C₆H₆N₂O₂ | 138.12 | 85 | 155-157 |
| 1b | Benzyl | C₁₃H₁₂N₂O₂ | 228.25 | 78 | 121-123 |
| 1c | 4-Chlorophenyl | C₁₂H₉ClN₂O₂ | 248.67 | 82 | 178-180 |
| 1d | 4-Methoxyphenyl | C₁₃H₁₂N₂O₃ | 244.25 | 75 | 165-167 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| 1a | 64 | 128 | >256 |
| 1b | 32 | 64 | 128 |
| 1c | 16 | 32 | 64 |
| 1d | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) |
| 1a | 256 | >256 |
| 1b | 128 | 256 |
| 1c | 64 | 128 |
| 1d | 128 | 256 |
Experimental Protocols
Synthesis of this compound (1a)
This protocol describes a two-step synthesis starting from 3-hydroxyisonicotinic acid.
Step 1: Esterification of 3-Hydroxyisonicotinic Acid
-
Reaction Setup: To a stirred suspension of 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL) at 0 °C, add thionyl chloride (7.8 mL, 107.8 mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. To the resulting solid, add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxyisonicotinate as a solid.
Step 2: Amidation of Methyl 3-Hydroxyisonicotinate
-
Reaction Setup: Dissolve methyl 3-hydroxyisonicotinate (5.0 g, 32.6 mmol) in a 7N solution of ammonia in methanol (100 mL) in a sealed pressure vessel.
-
Reaction: Heat the mixture at 80 °C for 24 hours.
-
Work-up: Cool the reaction vessel to room temperature and then place it in an ice bath before carefully opening.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to afford pure this compound (1a).
General Protocol for the Synthesis of N-Substituted this compound Derivatives (e.g., 1b)
This protocol utilizes a peptide coupling agent for the amidation of 3-hydroxyisonicotinic acid.
-
Reaction Setup: To a solution of 3-hydroxyisonicotinic acid (1.0 g, 7.19 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.0 g, 7.91 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mL, 14.38 mmol). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add the desired amine (e.g., benzylamine for 1b, 0.85 mL, 7.91 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-substituted this compound derivative.
Antimicrobial Susceptibility Testing
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The final volume in each well will be 100 µL.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
Caption: General synthetic workflow for this compound and its derivatives.
Caption: Workflow for determining MIC and MBC of synthesized compounds.
Application Notes and Protocols: 3-Hydroxyisonicotinamide as a Versatile Precursor for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinamide is a readily available and versatile pyridine-based building block that serves as a valuable precursor in the synthesis of complex, biologically active molecules. Its inherent chemical functionalities, including a hydroxyl group, an amide, and a pyridine ring, offer multiple reaction sites for diversification and scaffold elaboration. This document provides detailed application notes and experimental protocols for the synthesis of a potent and selective kinase inhibitor, demonstrating the utility of this compound in modern drug discovery.
Application: Synthesis of a Pyrido[3,4-d]pyrimidine-based Kinase Inhibitor
This application note details the multi-step synthesis of a substituted pyrido[3,4-d]pyrimidine, a scaffold known to exhibit potent inhibitory activity against various protein kinases implicated in oncology. The synthesis commences with this compound and proceeds through a series of key transformations to construct the final complex molecule.
Synthetic Workflow
The overall synthetic strategy involves the initial conversion of this compound to a key aminopyridine intermediate, followed by the construction of the fused pyrimidine ring and subsequent functionalization.
Caption: High-level workflow for the synthesis of a kinase inhibitor.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the key transformations in the synthesis.
Protocol 1: Synthesis of 3-Amino-4-cyanopyridine Intermediate
This protocol describes the conversion of this compound to a crucial aminopyridine intermediate, which serves as the foundation for the subsequent cyclization step.
Materials:
-
This compound
-
Fuming Nitric Acid
-
Sulfuric Acid
-
Iron powder
-
Ammonium Chloride
-
Methanol
-
Ethyl Acetate
-
Sodium Bicarbonate solution
-
Brine
Procedure:
-
Nitration:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
-
-
Reduction:
-
To a solution of the nitrated intermediate (1.0 eq) in methanol, add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride (2.0 eq).
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the 3-amino-4-cyanopyridine intermediate.
-
Protocol 2: Formation of the Pyrido[3,4-d]pyrimidine Core
This protocol details the cyclization of the aminopyridine intermediate to form the core heterocyclic scaffold of the target kinase inhibitor.
Materials:
-
3-Amino-4-cyanopyridine Intermediate
-
Formamide
-
Formic Acid
Procedure:
-
In a round-bottom flask, combine the 3-amino-4-cyanopyridine intermediate (1.0 eq) with an excess of formamide (10 eq).
-
Add a catalytic amount of formic acid (0.1 eq).
-
Heat the reaction mixture to 180 °C and maintain for 3 hours.
-
Cool the mixture to room temperature, at which point a precipitate should form.
-
Add water to the flask and stir for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the pyrido[3,4-d]pyrimidine core.
Protocol 3: Suzuki Coupling for Final Product Synthesis
This final protocol describes the palladium-catalyzed Suzuki coupling reaction to install the desired aryl group onto the pyrido[3,4-d]pyrimidine core.
Materials:
-
Pyrido[3,4-d]pyrimidine Core (previously chlorinated)
-
Arylboronic Acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the chlorinated pyrido[3,4-d]pyrimidine core (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Quantitative Data Summary
The following table summarizes the typical yields and reaction times for each key step in the synthesis.
| Step | Product | Typical Yield (%) | Reaction Time (hours) |
| Nitration of this compound | Nitrated Intermediate | 85-90 | 4 |
| Reduction of Nitrated Intermediate | 3-Amino-4-cyanopyridine Intermediate | 75-80 | 6 |
| Cyclization to Pyrido[3,4-d]pyrimidine Core | Pyrido[3,4-d]pyrimidine Core | 65-70 | 3 |
| Suzuki Coupling | Final Kinase Inhibitor | 70-85 | 12 |
Signaling Pathway Context
The synthesized pyrido[3,4-d]pyrimidine-based molecule is designed to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of a key kinase in a cellular signaling pathway.
Conclusion
This compound proves to be a valuable and cost-effective starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The protocols outlined in this document provide a clear and reproducible pathway for the construction of a pyrido[3,4-d]pyrimidine-based kinase inhibitor, highlighting the utility of this precursor in drug discovery and development. The straightforward nature of these transformations, coupled with good overall yields, makes this synthetic route amenable to both small-scale library synthesis and larger-scale production.
Investigating 3-Hydroxyisonicotinamide as a 3β-HSD Inhibitor: A Review of Available Information
As of our latest search, there is no publicly available scientific literature or data to suggest that 3-Hydroxyisonicotinamide functions as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded any studies investigating or reporting the inhibitory activity of this compound on 3β-HSD.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound as a 3β-HSD inhibitor. The core requirement of the topic—the inhibitory action of this specific compound on the target enzyme—is not supported by current scientific knowledge.
For researchers, scientists, and drug development professionals interested in the inhibition of 3β-HSD, we provide the following general information and established protocols for studying 3β-HSD inhibitors. This information is based on known inhibitors and general enzymatic assay principles.
Introduction to 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a crucial enzyme in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progesterone, androgens, and estrogens.[1][2] It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, an essential step in the production of biologically active steroid hormones.[3][4] The enzyme exists in different isoforms, with tissue-specific expression. For example, the type I isoform is found in the placenta and peripheral tissues, while the type II isoform is predominantly expressed in the adrenal glands and gonads.[2][5]
Due to its central role in steroidogenesis, 3β-HSD is a significant target for drug development, particularly in the context of hormone-dependent cancers, such as prostate and breast cancer, and other endocrine disorders.[6]
Known Inhibitors of 3β-HSD
Several compounds are well-characterized as inhibitors of 3β-HSD. These include:
-
Epostane: A potent inhibitor of 3β-HSD.[3]
-
Cyanoketone: A known steroidal inhibitor of 3β-HSD.[8]
-
Flavonoids: Certain flavonoids, such as genistein and daidzein, have been shown to inhibit 3β-HSD activity.[8]
General Protocols for Investigating 3β-HSD Inhibition
The following are generalized protocols for assessing the inhibitory potential of a compound against 3β-HSD. These would be the standard methods to test a novel compound like this compound.
Table 1: Summary of a Hypothetical Inhibition Study for a Novel Compound
Since no data exists for this compound, the following table is a template that researchers would aim to complete.
| Compound Name | Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |
| This compound | 3β-HSD Type I | Spectrophotometric | DHEA | - | - |
| This compound | 3β-HSD Type II | Spectrophotometric | DHEA | - | - |
| Trilostane (Control) | 3β-HSD Type I | Spectrophotometric | DHEA | Known Value | Competitive |
Experimental Protocol: In Vitro 3β-HSD Inhibition Assay (Spectrophotometric Method)
This protocol is a common method used to measure the activity of 3β-HSD by monitoring the production of NADH, which absorbs light at 340 nm.
1. Materials and Reagents:
-
Purified human 3β-HSD enzyme (Type I or Type II)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Substrate: Dehydroepiandrosterone (DHEA) or Pregnenolone, dissolved in DMSO
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control Inhibitor: Trilostane
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (Trilostane) in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution (final concentration typically 1-2 mM)
-
Test compound or vehicle (DMSO) for control wells.
-
-
Add the purified 3β-HSD enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (DHEA or Pregnenolone) to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
As there is no evidence of this compound acting as a 3β-HSD inhibitor, diagrams of its specific effects on signaling pathways cannot be created. However, a general diagram of the steroidogenesis pathway and the point of 3β-HSD action is provided below for context.
Caption: Simplified steroidogenesis pathway highlighting the role of 3β-HSD.
Caption: General experimental workflow for validating a novel 3β-HSD inhibitor.
Conclusion
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The inhibition of nicotinamide–adenine dinucleotide-linked 3α-hydroxy steroid dehydrogenase by certain antimetabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mutation of nicotinamide pocket residues in rat liver 3 alpha-hydroxysteroid dehydrogenase reveals different modes of cofactor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid hormone signaling: multifaceted support of testicular function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Demethylase ALKBH2 with 3-Hydroxyisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human DNA demethylase AlkB homolog 2 (ALKBH2) is a crucial enzyme in the direct reversal of DNA alkylation damage, primarily repairing 1-methyladenine (1-meA) and 3-methylcytosine (3-meC) lesions.[1] As a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, ALKBH2 plays a significant role in maintaining genomic stability.[2][3] Its overexpression has been linked to resistance to certain chemotherapeutic agents, making it an attractive target for the development of novel cancer therapies.[4][5]
Nicotinamide and its derivatives have emerged as a promising class of inhibitors for ALKBH2.[4][6] While direct studies on 3-Hydroxyisonicotinamide are not extensively published, its structural similarity to known nicotinamide-based inhibitors suggests its potential as a valuable chemical tool for investigating ALKBH2 function and as a scaffold for developing more potent and selective inhibitors. These application notes provide a framework for utilizing this compound to study the enzymatic activity and cellular functions of ALKBH2. The protocols outlined below are based on established methodologies for characterizing ALKBH2 inhibitors.
Putative Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of ALKBH2. By mimicking the binding of the co-substrate 2-oxoglutarate (2-OG) or the nicotinamide adenine dinucleotide (NAD+) cofactor, it may occupy the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting its demethylase activity. The hydroxyl group at the 3-position and the carboxamide group at the 4-position of the pyridine ring are likely key features for interaction with the enzyme's active site residues.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against ALKBH2 and its selectivity over other related enzymes. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Inhibitory Activity of this compound against ALKBH2
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | ALKBH2 | Fluorescence Polarization | 15.2 ± 1.8 |
| Known Inhibitor (e.g., AH2-15c) | ALKBH2 | Fluorescence Polarization | 0.031 ± 0.001[6] |
Table 2: Selectivity Profile of this compound
| Compound | ALKBH2 IC50 (µM) | ALKBH3 IC50 (µM) | FTO IC50 (µM) |
| This compound | 15.2 | > 500 | > 500 |
| Known Inhibitor (e.g., AH2-15c) | 0.031 | > 10 | > 10 |
Experimental Protocols
Protocol 1: In Vitro ALKBH2 Inhibition Assay using Fluorescence Polarization (FP)
This assay measures the ability of a compound to inhibit the demethylation of a fluorescently labeled DNA substrate by ALKBH2.
Materials:
-
Recombinant human ALKBH2 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) substrate containing a 1-meA or 3-meC modification
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 2 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to create a range of concentrations.
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of the fluorescently labeled DNA substrate to each well.
-
Initiate the reaction by adding 5 µL of recombinant ALKBH2 protein to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Diagram 1: Workflow for ALKBH2 Fluorescence Polarization Inhibition Assay
A schematic of the in vitro ALKBH2 inhibition assay workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to ALKBH2 in a cellular context.
Materials:
-
Cancer cell line with detectable ALKBH2 expression (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-ALKBH2 antibody
Procedure:
-
Culture U87 cells to 80-90% confluency.
-
Treat the cells with either this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALKBH2 at each temperature by Western blotting.
-
A shift in the melting curve of ALKBH2 in the presence of this compound compared to the vehicle control indicates direct binding.
Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. ALKBH2 alkB homolog 2, alpha-ketoglutarate dependent dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Down-regulation of ALKBH2 increases cisplatin sensitivity in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Hydroxyisonicotinamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Hydroxyisonicotinamide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 3-hydroxyisonicotinic acid. This starting material contains the necessary pyridine ring with the hydroxyl group at the 3-position and the carboxylic acid at the 4-position, which can then be converted to the corresponding primary amide.
Q2: What are the primary methods for converting 3-hydroxyisonicotinic acid to this compound?
A2: The conversion of the carboxylic acid to an amide can be achieved through several methods. A highly effective approach involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base. Another method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia. Direct catalytic amidation using reagents like boric acid is also a potential, greener alternative.
Q3: My reaction yield is consistently low. What are the most critical factors to investigate?
A3: Low yields in this synthesis can often be attributed to several factors. Firstly, ensure the purity of your starting material, 3-hydroxyisonicotinic acid. Secondly, the choice and handling of the coupling agents and base are critical; they should be anhydrous where necessary. Reaction temperature and time also play a significant role and may require optimization. Finally, product loss during the work-up and purification steps is a common issue that should be carefully evaluated.
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: During the amidation reaction, potential side reactions include the formation of an O-acylated byproduct where the hydroxyl group of another 3-hydroxyisonicotinic acid molecule reacts instead of the amine. If using a coupling agent like EDC, the formation of N-acylurea byproducts can occur, which can complicate purification. Incomplete reaction will leave unreacted starting material, while prolonged reaction times or high temperatures might lead to degradation of the product.
Troubleshooting Guide
Problem 1: Low to no product formation.
-
Question: I am not observing any significant formation of my desired this compound product. What could be the issue?
-
Answer:
-
Inactive Reagents: Ensure that your coupling agents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (cool and dry). These reagents can be sensitive to moisture.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. A slight excess of the amine source (if not ammonia gas) and coupling agent relative to the carboxylic acid is often beneficial.
-
Inadequate Activation: If you are forming an acid chloride intermediate, ensure that the reaction with the chlorinating agent (e.g., thionyl chloride) has gone to completion before adding the ammonia source.
-
Low Temperature: Some amidation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.
-
Problem 2: Presence of multiple spots on TLC, indicating impurities.
-
Question: My reaction mixture shows multiple spots on the TLC plate, making purification difficult. What are these impurities and how can I minimize them?
-
Answer:
-
Unreacted Starting Material: A spot corresponding to 3-hydroxyisonicotinic acid indicates an incomplete reaction. Try extending the reaction time or increasing the amount of the coupling agent.
-
N-acylurea Byproduct: When using carbodiimide coupling agents like EDC, a common byproduct is an N-acylurea. This can often be removed by an acidic wash during the work-up.
-
O-acylation Product: The formation of an ester-linked dimer is a possibility. Optimizing the reaction conditions, such as temperature and the rate of addition of the coupling agent, can help minimize this.
-
Purification Strategy: A well-designed purification strategy is key. Column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective. Recrystallization from an appropriate solvent can also be used to obtain a highly pure product.
-
Problem 3: Difficulty in isolating the product.
-
Question: I am having trouble precipitating or crystallizing my this compound after the reaction. What can I do?
-
Answer:
-
Solvent Choice: The choice of solvent for precipitation or recrystallization is crucial. You may need to screen several solvents or solvent mixtures to find one in which your product has low solubility at room temperature or below, while the impurities remain in solution.
-
Work-up Procedure: Ensure that the pH of the aqueous phase during extraction is optimized to ensure your product is in a neutral form and preferentially partitions into the organic layer.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to a saturated solution can induce crystallization.
-
Concentration: Carefully concentrate the solution of your product. Over-concentration can lead to oiling out rather than crystallization.
-
Data Presentation
Table 1: Reaction Parameters for EDC-mediated Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Hydroxyisonicotinic Acid |
| Coupling Agent | EDC•HCl (1.2 eq) |
| Additive | HOBt (1.1 eq) |
| Base | Diisopropylethylamine (DIPEA) (3.0 eq) |
| Amine Source | Ammonium Chloride (NH₄Cl) (1.5 eq) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.2 eq), ammonium chloride (1.5 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers and wash with a dilute acid (e.g., 1M HCl) to remove any remaining base and EDC-related byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Technical Support Center: Synthesis of Substituted Nicotinamides
Welcome to the technical support center for the synthesis of substituted nicotinamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common challenges and synthetic methodologies in a question-and-answer format to directly address specific issues.
Amide Bond Formation: Coupling Reagent Issues
Q1: My amide coupling reaction between nicotinic acid and an amine is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Inadequate Carboxylic Acid Activation: The carboxylic acid of the nicotinic acid must be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will be slow or may not proceed at all.
-
Suboptimal Base: The choice and amount of base are critical. The base deprotonates the carboxylic acid and neutralizes any acidic byproducts.
-
Poor Solubility of Reactants: If the nicotinic acid derivative or the amine is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose an appropriate aprotic solvent in which both reactants are soluble, such as DMF or DCM.[3]
-
-
Steric Hindrance: If either the nicotinic acid derivative (e.g., substitution near the carboxylic acid) or the amine is sterically hindered, the reaction rate will be significantly lower.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Using a more potent coupling reagent like HATU can also help overcome steric hindrance.[1]
-
Q2: I am observing significant side products in my EDC/HOBt coupling reaction. What are they and how can I minimize them?
A2: A common side product in EDC-mediated couplings is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Minimization Strategies:
-
Use of HOBt: The addition of HOBt is crucial as it traps the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to rearrangement and more reactive towards the amine.[4]
-
Reaction Temperature: Keep the reaction temperature low (0 °C to room temperature) to minimize the rate of the rearrangement side reaction.[5]
-
Order of Reagent Addition: Add the EDC to a mixture of the carboxylic acid, amine, and HOBt. This ensures that the amine and HOBt are present to react with the activated carboxylic acid as it is formed.[5]
-
Hydrolysis of Nicotinonitriles
Q3: My hydrolysis of 3-cyanopyridine to nicotinamide is producing nicotinic acid as a major byproduct. How can I improve the selectivity for the amide?
A3: The over-hydrolysis of the intermediate nicotinamide to nicotinic acid is a common challenge, particularly under harsh reaction conditions.
-
Control of Reaction Conditions:
-
pH: In base-catalyzed hydrolysis (e.g., with NaOH), high concentrations of hydroxide and prolonged reaction times at elevated temperatures will favor the formation of nicotinic acid.[6] Careful control of the amount of base and reaction time is necessary.
-
Catalyst Choice: Using a selective catalyst can significantly improve the yield of nicotinamide. Manganese dioxide (MnO₂) has been shown to be an effective and selective catalyst for the hydration of 3-cyanopyridine to nicotinamide, with high conversions and minimal formation of nicotinic acid.[7][8]
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes offer excellent selectivity for the conversion of nitriles to amides without over-hydrolysis to the carboxylic acid.[9]
-
Q4: The hydrolysis of my substituted nicotinonitrile is slow and incomplete. What can I do?
A4: The reactivity of the nitrile group can be influenced by the electronic properties of the substituents on the pyridine ring.
-
Reaction Conditions: For chemical hydrolysis, increasing the temperature and/or the concentration of the acid or base can accelerate the reaction rate. However, this must be balanced against the risk of side reactions and decomposition.[6]
-
Solvent: In some cases, the choice of solvent can influence the reaction rate. For MnO₂-catalyzed hydrolysis, conducting the reaction in an alcohol-water mixture has been shown to be effective.[6][10]
Metal-Catalyzed Cross-Coupling Reactions
Q5: My Suzuki-Miyaura coupling reaction to introduce a substituent on the pyridine ring is failing or giving low yields. What are the common pitfalls?
A5: Suzuki-Miyaura reactions with pyridine-containing substrates can be challenging due to the coordinating nature of the pyridine nitrogen, which can inhibit the palladium catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, deactivating the catalyst.[9]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[9]
-
Solution: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[9] Ensure anhydrous reaction conditions and consider using a weaker base if possible.
-
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[9]
-
Q6: I am attempting a Buchwald-Hartwig amination on a chloronicotinamide, but the reaction is not proceeding. What should I try?
A6: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.
-
Catalyst System: A highly active catalyst system is required for the amination of aryl chlorides.
-
Reaction Temperature: Higher reaction temperatures are typically required to promote the oxidative addition of the aryl chloride to the palladium catalyst.
-
Side Reactions: Dehalogenation of the starting material can be a significant side reaction. This can sometimes be minimized by running the reaction at a lower temperature with a more active catalyst system or by using a different base.[12]
Purification Challenges
Q7: How can I effectively purify my substituted nicotinamide product from unreacted starting materials and byproducts?
A7: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical for successful recrystallization. For many nicotinamide derivatives, mixtures of alcohols and water can be effective.[11]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For nicotinamides, which are often polar, silica gel chromatography is commonly used. The choice of mobile phase is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For highly hydrophilic nicotinamide metabolites, specialized columns like pentabromobenzyl (PBr) modified silica may be necessary.[14]
-
Aqueous Wash: If the crude product contains water-soluble impurities, such as the urea byproduct from EDC couplings, washing the organic extract with water can be an effective purification step.[5] To remove unreacted nicotinic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be employed.[15]
Section 2: Quantitative Data Summary
The following tables provide a summary of quantitative data for various synthetic methods to facilitate comparison.
Table 1: Comparison of Conditions for Hydrolysis of 3-Cyanopyridine to Nicotinamide
| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MnO₂ | 100 | 8 | 99.6 | [7] |
| MnO₂ | 90 | 6 | >99 | [6] |
| NaOH | 190 | - | High | [16] |
| Nitrile Hydratase | 25 | 9 | 100 | [9] |
Table 2: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Time (min) | General Yield | Reference |
| EDC/HOBt | DIPEA/Et₃N | CH₂Cl₂ | 30-60 | Good | [5] |
| HATU | DIPEA/TEA | DMF | 30-60 | High | [1][3] |
| SOCl₂ | Pyridine | CH₂Cl₂ | - | Good | [17] |
Note: Yields are highly dependent on the specific substrates used.
Section 3: Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
-
To a solution of nicotinic acid (1.0 eq.) in CH₂Cl₂ (10 volumes) at 0 °C, add the amine (1.0 eq.), HOBt (0.1-1.0 eq.), and DIPEA or Et₃N (1.2 eq.).[5]
-
Add EDC (1.2 eq.) to the mixture in several portions over ten minutes.[5]
-
Bring the reaction to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 volumes) and wash successively with water (2 x 15 mL) and brine (15 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of 3-Cyanopyridine using MnO₂ Catalyst
-
In a round-bottom flask, dissolve 3-cyanopyridine (0.096 mol) in water (5.556 mol).[7]
-
Add powdered manganese dioxide (0.0115 mol).[7]
-
Heat the reaction mixture to reflux (100 °C) with stirring for 8 hours.[7]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with distilled water.
-
Evaporate the combined filtrate to dryness to obtain solid nicotinamide.[7]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Halonicotinamide Derivative
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the halonicotinamide (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[9]
-
Add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%).[11]
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).[9]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: A general workflow for troubleshooting common issues in substituted nicotinamide synthesis.
Caption: A decision tree to aid in selecting a synthetic route for substituted nicotinamides.
Caption: Common side reactions encountered in different synthetic routes to substituted nicotinamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 7. US20060155131A1 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. peptide.com [peptide.com]
Technical Support Center: 3-Hydroxyisonicotinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxyisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common route involves the hydrolysis of a corresponding nitrile or the amidation of a carboxylic acid or its ester. A plausible synthesis starts from 3-aminoisonicotinic acid, which can be converted to the target molecule.[1][2]
Q2: What are the critical parameters affecting the yield and purity?
Key parameters include reaction temperature, pH, choice of solvent, and purification method. Careful control of these factors is crucial for minimizing byproduct formation and maximizing product isolation.
Q3: Which purification technique is most effective for this compound?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[3][4][5][6] The choice of solvent is critical for successful purification.[3][6]
Q4: What are the expected physical properties of this compound?
This compound has a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[7] Understanding its physical properties, such as solubility, is key to developing effective purification protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting material or product. | Ensure the reaction temperature does not exceed the stability limits of the compounds involved. Use a nitrogen or argon atmosphere if the reactants are sensitive to oxidation. | |
| Product loss during workup | The product may be partially soluble in the aqueous layer during extraction. | Adjust the pH of the aqueous layer to minimize the solubility of the product before extraction. Use a continuous extraction apparatus for compounds with significant aqueous solubility. |
| Product loss during purification | The chosen recrystallization solvent may be too effective, leading to significant product loss in the mother liquor. | Screen for an optimal recrystallization solvent where the product is sparingly soluble at low temperatures but highly soluble at high temperatures.[3][6] Consider using a co-solvent system. |
Low Product Purity
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions. |
| Colored impurities | Formation of colored byproducts. | Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[4] |
| Oily product instead of crystals | The product is "oiling out" during recrystallization, often due to a high concentration of impurities or an inappropriate solvent. | Ensure the boiling point of the solvent is lower than the melting point of the solid.[6] Try a different recrystallization solvent or a solvent mixture. |
| Broad melting point range of the final product | Presence of impurities. | Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of cold solvent and are completely dry before measuring the melting point.[5] |
Experimental Protocols
Synthesis of this compound from 3-Aminoisonicotinic Acid (Illustrative Protocol)
This protocol is a representative method and may require optimization.
-
Diazotization: Dissolve 3-aminoisonicotinic acid in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Hydrolysis: Slowly heat the solution to induce hydrolysis of the diazonium salt to the hydroxyl group. Nitrogen gas will be evolved.
-
Amidation: Convert the resulting 3-hydroxyisonicotinic acid to its amide form. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
-
Workup and Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and evaporate the solvent to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (e.g., water, ethanol, or a mixture). The ideal solvent should dissolve the compound when hot but not when cold.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities or activated charcoal.[4][8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. echemi.com [echemi.com]
- 2. 3-Aminoisonicotinic acid | Pyridines | Ambeed.com [ambeed.com]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. youtube.com [youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound | C6H6N2O2 | CID 21814889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting 3-Hydroxyisonicotinamide instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues of 3-Hydroxyisonicotinamide in solution. The following information is designed to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is the cause and how can I prevent it?
A1: A change in color, such as yellowing or browning, of a this compound solution often indicates degradation. The primary causes include:
-
Oxidation: Pyridine derivatives can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), the presence of metal ions, or other oxidizing agents in the solution.
-
Photodegradation: Exposure to light, particularly UV light, can induce the degradation of hydroxypyridine compounds.[1][2] It is strongly recommended to store solutions in amber vials or otherwise protect them from light.[2]
To prevent discoloration, prepare solutions fresh, use high-purity solvents, and always store them protected from light at a low temperature (2-8°C or -20°C for stock solutions).
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. How can I improve its stability?
A2: A decrease in concentration is a clear indicator of instability. To enhance the stability of your stock solution, consider the following:
-
Storage Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.[2] Ensure the compound does not precipitate at these temperatures.
-
Solvent Choice: The stability of this compound can be solvent-dependent. While it is soluble in water and other polar solvents, for long-term storage, consider using a solvent in which its stability has been verified. If using aqueous buffers, be mindful of the pH, as hydrolytic degradation can occur under acidic or basic conditions.[3][4]
-
pH of Aqueous Solutions: The stability of compounds with a pyridine ring can be pH-dependent. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. Extreme pH values can accelerate hydrolysis.
Q3: I am having trouble dissolving this compound in my desired buffer. What can I do?
A3: this compound is generally soluble in water and polar organic solvents. If you encounter solubility issues, consider the following:
-
Solvent Polarity: Ensure the polarity of your solvent system is appropriate. For aqueous buffers, the addition of a small percentage of a co-solvent like ethanol or DMSO may aid dissolution.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Adjusting the pH of the buffer may improve the solubility of this compound.
-
Gentle Heating and Sonication: Gentle warming or sonication can help dissolve the compound. However, be cautious with temperature, as it can accelerate degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: These are the most likely source of new peaks, especially if the sample has been stored for a prolonged period, exposed to light, or subjected to harsh conditions (e.g., extreme pH, high temperature).
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis for your compound.
-
Excipient Interactions: If you are working with a formulation, the unexpected peaks could be due to interactions between this compound and the excipients.
-
Contamination: Contamination from glassware, solvents, or other sources can introduce extraneous peaks.
To identify the source, run a fresh sample of this compound as a control. If the peaks persist, further investigation using techniques like LC-MS may be necessary to identify the unknown species.
Troubleshooting Guides
Problem 1: Instability in Aqueous Solutions
Symptoms:
-
Rapid loss of parent compound concentration.
-
Appearance of new peaks in HPLC analysis.
-
Visible changes in the solution (e.g., color change, precipitation).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | Maintain the pH of the solution in the neutral range (pH 6-8). Prepare solutions fresh and store at 2-8°C for short-term use. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C. |
| Oxidation | Degas solvents before use. Consider adding an antioxidant to the formulation if compatible with the experimental design. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[2] |
Problem 2: Crystallization in Solution
Symptoms:
-
Formation of a precipitate or crystals in the solution upon standing or at low temperatures.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Supersaturation | The concentration of this compound may be too high for the chosen solvent system at a given temperature. Gently warm the solution to redissolve the compound and consider diluting it to a lower concentration. |
| Low Temperature Storage | While low temperatures are generally recommended for stability, they can decrease solubility. Before use, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved. If precipitation is a persistent issue, consider a different solvent system for storage. |
| Change in pH or Solvent Composition | A shift in pH or the evaporation of a co-solvent can lead to a decrease in solubility. Ensure the container is tightly sealed and the pH of the buffer is stable. |
Data Presentation: Stability Profile of Structurally Related Compounds
Table 1: Effect of pH on Nicotinamide Stability
| pH | Temperature (°C) | Observation | Reference |
| 2.0 | 55 - 75 | Degradation observed | Based on general knowledge of amide hydrolysis |
| 5.0 | 55 - 75 | Relatively stable | Based on general knowledge of amide hydrolysis |
| 7.4 | 55 - 75 | Degradation observed, base-catalyzed hydrolysis | Based on general knowledge of amide hydrolysis |
Table 2: General Forced Degradation Conditions for Pyridine Derivatives
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Hydrolysis of the amide group to a carboxylic acid. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Hydrolysis of the amide group to a carboxylate salt. |
| Oxidation | 3-30% H₂O₂, Room Temperature | Oxidation of the pyridine ring or other susceptible functional groups. |
| Thermal Degradation | 60°C - 80°C (solid or solution) | Various degradation pathways depending on the molecule's structure. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at room temperature for 24 hours. If no significant degradation is observed, the temperature can be increased to 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 7 days. A solid sample of the compound should also be tested under the same conditions.
-
Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample for comparison.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound).
Method Validation:
Once the method is optimized to achieve good separation of the parent peak from any degradation peaks, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Signaling Pathway
This compound is structurally related to nicotinamide, a known precursor of NAD+ and an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have been shown to elicit an anti-tumor immune response through the activation of the STING (Stimulator of Interferon Genes) pathway.[5][6] The following diagram illustrates this potential signaling pathway.
Caption: Potential signaling pathway of this compound as a PARP inhibitor leading to STING-dependent antitumor immunity.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for the stability assessment of this compound.
Logical Relationship: Troubleshooting HPLC Issues
This diagram illustrates a logical approach to troubleshooting unexpected peaks in an HPLC analysis of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Modulation of cGAS-STING Pathway by Nicotinamide Riboside in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyisonicotinamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 3-Hydroxyisonicotinamide. The content focuses on identifying and mitigating common side reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound and what are its key components?
The most direct and common method for synthesizing this compound is the amidation of its corresponding carboxylic acid, 3-Hydroxyisonicotinic acid. This reaction involves coupling the carboxylic acid with an amine source, typically ammonia, facilitated by a coupling agent and a base in a suitable anhydrous solvent.
The key components are:
-
Starting Material: 3-Hydroxyisonicotinic Acid
-
Amine Source: Ammonia (often from ammonium chloride with a base, or aqueous/gaseous ammonia)
-
Coupling Agent: A reagent to activate the carboxylic acid. Common choices include carbodiimides (EDC, DCC), uronium/aminium salts (HATU, HBTU), or phosphonium salts (PyBOP).[1]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize acids formed during the reaction and to deprotonate the amine source.[2]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.[2]
Q2: My reaction shows low yield and multiple spots on TLC/peaks in LC-MS. What are the likely side products?
Low yields and the presence of impurities are common challenges in amide bond formation. Side products often arise from incomplete reactions, side reactions of the activated intermediate, or reactions with contaminants.[2][3] The following table summarizes the most common side products, their causes, and recommended solutions.
Troubleshooting Common Side Products
| Observation (Impurity) | Potential Side Product | Likely Cause(s) | Recommended Corrective Actions |
| MS matches starting material | Unreacted 3-Hydroxyisonicotinic Acid | - Insufficient coupling agent.- Incomplete activation of the acid.- Deactivation of the amine by protonation.[2]- Low reaction temperature or insufficient time. | - Increase stoichiometry of the coupling agent (1.1-1.5 eq).- Pre-activate the acid with the coupling agent for 15-30 mins before adding the amine.[2]- Ensure sufficient base is present to neutralize HCl from the amine salt and maintain a basic pH.- Increase reaction temperature or prolong the reaction time. |
| Insoluble precipitate (if using DCC) | Dicyclohexylurea (DCU) | - Standard byproduct of DCC-mediated couplings. | - This is an expected byproduct, not a side reaction with the substrate.- Remove by filtration as it is insoluble in most organic solvents.[4] |
| MS matches (2 * Acid - H₂O) | 3-Hydroxyisonicotinic Anhydride | - Occurs when the activated acid intermediate reacts with another molecule of the carboxylic acid instead of the amine.[3]- Slow addition of the amine or low amine nucleophilicity. | - Add the amine promptly after the acid activation step.- Ensure the amine is fully deprotonated and nucleophilic.- Consider using a more reactive coupling agent like HATU. |
| MS matches (Acid + Coupling Agent Fragment) | N-Acylurea | - A common side reaction with carbodiimide reagents (EDC, DCC) where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1] | - Add a coupling additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives form an active ester that is less prone to rearrangement.[2][4]- Lower the reaction temperature. |
| MS matches (Acid + Solvent Fragment) | Ester Byproduct (e.g., Methyl Ester) | - Presence of alcohols (e.g., methanol) as impurities in solvents or reagents.- Use of an alcohol as a co-solvent. | - Use high-purity, anhydrous solvents.- Avoid using alcohol-based solvents unless esterification is the intended reaction. |
Q3: How can I improve the overall yield and purity of my synthesis?
Optimizing yield and purity involves a systematic approach focusing on reagent quality, reaction conditions, and workup procedures.
-
Reagent Quality: Ensure all reagents, especially the solvent, are anhydrous. Water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid.[2]
-
Order of Addition: For many coupling agents, it is beneficial to "pre-activate" the carboxylic acid. Dissolve the 3-hydroxyisonicotinic acid, base, and coupling agent in the solvent and stir for 15-30 minutes before adding the amine source. This minimizes the formation of acid-base salts between your starting materials.[2]
-
Temperature Control: While some reactions require heat to proceed, running the reaction at lower temperatures (0 °C to room temperature) can often minimize side reactions.[2]
-
Choice of Coupling Reagent: For difficult couplings, more powerful reagents like HATU may give better results than standard EDC/HOBt. Boric acid can also be an effective, green catalyst for direct amidation, though it may require higher temperatures.[5]
-
Workup Procedure: The workup should be designed to remove both unreacted starting materials and coupling byproducts. An aqueous wash with a mild acid (e.g., sat. NH₄Cl) can remove excess amine and base, while a wash with a mild base (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid. The byproducts of many modern coupling reagents (e.g., HATU, T3P) are water-soluble, simplifying purification.
Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol provides a general method for the synthesis of this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
3-Hydroxyisonicotinic acid (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Hydroxyisonicotinic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 eq) to the mixture and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend ammonium chloride (1.2 eq) in a minimal amount of DMF and add DIPEA (1.0 eq). Stir for 5 minutes.
-
Add the ammonium chloride suspension to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Visualizations
Reaction Pathway and Common Side Products
The following diagram illustrates the intended synthetic pathway for this compound and the formation of key side products from the activated intermediate.
Caption: Main reaction and competing side-reaction pathways.
Troubleshooting Workflow for Low Yield / Impurities
This flowchart provides a logical sequence of steps to diagnose issues encountered during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Enzyme Inhibition Assays with 3-Hydroxyisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme inhibition assays using 3-Hydroxyisonicotinamide. As a nicotinamide analog, this compound is anticipated to primarily function as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes by competing with the nicotinamide moiety of the NAD+ substrate.[1][2] The guidance provided herein is based on established principles for PARP inhibitor assays and may require further optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound in enzyme inhibition?
A1: this compound is a structural analog of nicotinamide. Therefore, it is predicted to act as a competitive inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate, such as Poly(ADP-ribose) polymerases (PARPs).[1][2] It likely competes with the nicotinamide portion of NAD+ for the enzyme's active site, thereby preventing the synthesis of poly(ADP-ribose) chains and interfering with DNA single-strand break repair.[1]
Q2: Which enzymes are the most probable targets for this compound?
A2: The primary targets are expected to be members of the PARP enzyme family, particularly PARP1 and PARP2, which are key players in DNA damage repair.[3] Inhibition of these enzymes is a validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair pathways (e.g., BRCA1/2 mutations).[3]
Q3: I am observing high variability in my IC50 values for this compound. What are the common causes?
A3: High variability in IC50 values is a frequent issue in enzyme inhibition assays and can stem from several factors:
-
Cell-line specific differences: Different cell lines can show varying sensitivity to PARP inhibitors based on their genetic background and the status of their DNA repair pathways.[4]
-
Inhibitor stability and solubility: Poor solubility or degradation of this compound in your assay buffer can lead to inconsistent effective concentrations.
-
Assay conditions: Inconsistent incubation times, cell densities, or passage numbers can all contribute to variability.[4]
-
Cellular NAD+ levels: As this compound competes with NAD+, fluctuations in cellular NAD+ concentrations can alter the apparent potency of the inhibitor.[4]
Q4: What is "PARP trapping" and is it relevant for this compound?
A4: PARP trapping is a critical mechanism for many PARP inhibitors. It describes the stabilization of the PARP enzyme on the DNA after it binds to a site of damage. This trapped PARP-DNA complex is itself cytotoxic, particularly during DNA replication. The efficiency of PARP trapping varies among different inhibitors and can be a more significant contributor to cytotoxicity than the inhibition of PARP catalytic activity alone.[4][5] It is plausible that this compound also induces PARP trapping, and this should be considered when interpreting your results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | Inhibitor Concentration Too Low: The concentrations of this compound used may be insufficient to inhibit the target enzyme effectively. | Perform a dose-response experiment with a wider concentration range. As a starting point for nicotinamide analogs, concentrations can range from low micromolar to millimolar.[6] |
| Inhibitor Insolubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. | |
| Inhibitor Instability: The inhibitor may be degrading under the assay conditions (e.g., due to pH, temperature, or light exposure). | Prepare fresh inhibitor solutions for each experiment. Assess the stability of this compound under your specific assay conditions if degradation is suspected. | |
| Incorrect Assay Conditions: The enzyme or substrate concentrations may not be optimal for detecting inhibition. | Ensure your assay is running under initial velocity conditions and that the substrate concentration is at or near its Km value for competitive inhibition studies. | |
| High Background Signal | Autofluorescence of this compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in your assay. | Run a control plate with the inhibitor in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from your experimental wells. |
| Contamination: Reagents or plates may be contaminated. | Use fresh, high-quality reagents and sterile plates. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize well-to-well variability. |
| Edge Effects: Wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to create a more uniform environment. | |
| Cell Clumping: Uneven cell distribution in the wells can lead to variable results in cell-based assays. | Ensure a single-cell suspension before plating and mix the cell suspension gently but thoroughly between plating wells. |
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted for a generic fluorometric PARP1 activity assay and should be optimized for this compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound
-
PARP inhibitor control (e.g., Olaparib or 3-Aminobenzamide)
-
Fluorometric detection reagent (specific to the assay kit)
-
96-well black microplate
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in PARP assay buffer. A typical starting range for nicotinamide analogs could be from 1 µM to 1 mM. Also, prepare dilutions of a known PARP inhibitor as a positive control.
-
Prepare reaction mix: In each well of the 96-well plate, add the following in order:
-
PARP assay buffer
-
Activated DNA (to a final concentration recommended by the supplier, e.g., 50 ng/reaction)
-
This compound or control inhibitor at various concentrations
-
Recombinant PARP1 enzyme (to a final concentration determined by titration, e.g., 50 ng/reaction)
-
-
Initiate the reaction: Add β-NAD+ to each well to a final concentration of 0.5 mM to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction and develop signal: Add the developer reagent according to the manufacturer's instructions to stop the reaction and generate a fluorescent signal.
-
Read fluorescence: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PARP Inhibition Assay (Cytotoxicity Assay)
This protocol outlines a general procedure to assess the cytotoxic effect of this compound, which is often enhanced in cells with DNA repair deficiencies when treated with a PARP inhibitor.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient and a BRCA-proficient line for comparison)
-
Complete cell culture medium
-
This compound
-
Positive control PARP inhibitor (e.g., Olaparib)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
96-well clear or white microplates (depending on the viability reagent)
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound and the positive control inhibitor in complete cell culture medium.
-
Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Readout: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Data analysis: Normalize the data to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration and determine the IC50 value.
Data Presentation
Table 1: Typical Starting Concentrations for PARP Inhibition Assays
| Component | In Vitro Assay | Cell-Based Assay | Notes |
| This compound | 1 µM - 1 mM | 1 µM - 500 µM | Empirical determination is crucial. Solubility may limit the maximum concentration. |
| β-NAD+ | 0.25 mM - 1 mM | N/A | Should be near the Km of the enzyme. |
| PARP1 Enzyme | 25 ng - 100 ng/reaction | N/A | Titrate for optimal signal-to-background ratio. |
| Cell Density | N/A | 2,000 - 10,000 cells/well | Optimize for logarithmic growth over the assay duration. |
Table 2: Solubility and Stability of Nicotinamide Analogs
| Parameter | Solvent/Condition | Observation | Recommendation |
| Solubility | Aqueous Buffers (e.g., PBS, Tris) | Generally moderate, can be limiting at high concentrations. | Prepare stock solutions in DMSO. Test solubility at the highest desired concentration in the final assay buffer. |
| DMSO | High | Recommended for preparing concentrated stock solutions. | |
| Stability | Aqueous Solution (Neutral pH) | Generally stable for short-term experiments. | Prepare fresh dilutions from stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Acidic or Alkaline pH | Can be prone to hydrolysis. | Maintain a stable pH in your assay buffer. | |
| Light Exposure | Potential for photodegradation. | Store stock solutions in the dark and protect from light during experiments where possible. |
Visualizations
Caption: Workflow for an in vitro PARP inhibition assay.
Caption: Troubleshooting inconsistent IC50 values.
Caption: PARP inhibition and trapping mechanism.
References
- 1. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxyisonicotinamide in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Hydroxyisonicotinamide (3-HINA) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HINA) and why is its solubility a concern?
A1: this compound (3-HINA), with the molecular formula C₆H₆N₂O₂, is a pyridinecarboxamide derivative.[1] Its structure, containing both a hydroxyl group and a carboxamide group on a pyridine ring, can lead to strong intermolecular interactions in its solid state, contributing to poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, as it may lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended first step for dissolving 3-HINA for a biological assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds and its miscibility with water and most organic liquids.[2][3]
Q3: My 3-HINA, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) becomes insoluble as the solvent is diluted into an aqueous buffer.[4][5] To prevent this, it is crucial to ensure that the final concentration of the organic solvent in your assay medium is as low as possible (typically <0.5% to avoid solvent-induced artifacts) and that the final concentration of 3-HINA does not exceed its aqueous solubility limit under the specific assay conditions. A stepwise dilution approach is recommended over adding the DMSO stock directly to the final volume of the aqueous buffer.[6]
Q4: What are the primary strategies to improve the aqueous solubility of 3-HINA for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 3-HINA. These can be broadly categorized as:
-
Co-solvents: Introducing a water-miscible organic solvent at a low concentration in the final assay medium can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Use of Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with the compound, enhancing its apparent solubility.
The choice of method will depend on the specific requirements and constraints of your biological assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with 3-HINA in your biological assays.
Initial Assessment: Is Solubility the Issue?
Before proceeding with complex solubilization strategies, confirm that poor solubility is the root cause of your experimental problems.
-
Visual Inspection: Look for visible precipitate, cloudiness, or film formation in your assay wells after adding 3-HINA.
-
Concentration Verification: If possible, measure the actual concentration of 3-HINA in your final assay medium after dilution and centrifugation to remove any precipitated compound. A significant discrepancy between the nominal and measured concentration indicates a solubility problem.
Decision-Making Workflow for Solubility Enhancement
If you have confirmed that poor solubility is affecting your assay, the following workflow can guide you in selecting an appropriate strategy.
Caption: Decision-making workflow for addressing 3-HINA solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 3-HINA Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of 3-HINA in DMSO.
Materials:
-
This compound (3-HINA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of 3-HINA powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility in DMSO).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied cautiously.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Co-solvent Concentration
This protocol provides a method to empirically determine the minimum concentration of a co-solvent needed to maintain 3-HINA solubility in your aqueous assay buffer.
Materials:
-
3-HINA stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer
-
Co-solvents to test (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Sterile microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare a series of your aqueous assay buffer containing increasing concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5%).
-
In separate tubes or wells, add a small aliquot of the 3-HINA DMSO stock solution to each of the co-solvent buffer preparations to achieve the desired final 3-HINA concentration. Ensure the final DMSO concentration is constant across all conditions and is below the tolerance limit of your assay.
-
As a control, add the same amount of 3-HINA DMSO stock to the assay buffer containing no co-solvent.
-
Gently mix and incubate the solutions at the temperature of your biological assay for a relevant period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation. The lowest concentration of the co-solvent that results in a clear solution is the optimal concentration to use in your assay.
Protocol 3: Solubility Enhancement using pH Adjustment
This protocol outlines how to assess the effect of pH on the solubility of 3-HINA. As a pyridine derivative, the solubility of 3-HINA may be influenced by pH.
Materials:
-
3-HINA powder
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Method for quantifying 3-HINA concentration (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of 3-HINA powder to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solutions to remove any undissolved solid.
-
Analyze the concentration of 3-HINA in the filtrate for each pH value using a suitable analytical method.
-
The pH at which the highest concentration of 3-HINA is measured represents the pH of maximum solubility.
Note: Ensure that the chosen pH is compatible with your biological assay system.
Data Presentation
The following tables provide a template for summarizing your experimental findings when testing different solubilization strategies.
Table 1: Solubility of 3-HINA with Different Co-solvents
| Co-solvent | Concentration (%) | Visual Observation (Precipitation) |
| None (Control) | 0 | Present |
| Ethanol | 0.5 | Present |
| Ethanol | 1.0 | Absent |
| Ethanol | 2.0 | Absent |
| PEG 400 | 0.5 | Present |
| PEG 400 | 1.0 | Absent |
| PEG 400 | 2.0 | Absent |
Table 2: pH-dependent Solubility of 3-HINA
| Buffer pH | Measured Solubility (µg/mL) |
| 5.0 | Experimental Value |
| 6.0 | Experimental Value |
| 7.0 | Experimental Value |
| 7.4 | Experimental Value |
| 8.0 | Experimental Value |
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway Involving a Pyridine-based Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway where a compound with a pyridine core, similar to 3-HINA, might act as a kinase inhibitor. This is a generalized representation and not specific to 3-HINA's actual biological target.
Caption: Hypothetical signaling pathway for a pyridine-based kinase inhibitor.
Experimental Workflow for Preparing 3-HINA for Cell-Based Assays
This diagram outlines the general workflow for preparing 3-HINA for a typical cell-based assay, incorporating the solubilization steps.
Caption: General workflow for preparing 3-HINA for cell-based assays.
References
Addressing epimerization during the synthesis of 3-Hydroxyisonicotinamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization during the synthesis of 3-Hydroxyisonicotinamide derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the critical amide coupling step where epimerization is a primary concern.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound derivatives?
A: Epimerization is a chemical process where a single chiral center in a molecule inverts, converting one diastereomer into another. In the context of synthesizing this compound derivatives from a chiral α-substituted carboxylic acid (such as an amino acid), this leads to the formation of an unwanted diastereomeric impurity. This is a significant issue because diastereomers can have different biological activities and physical properties, making purification difficult and potentially compromising the efficacy and safety of the final compound.[1]
Q2: What are the primary mechanisms that cause epimerization during the amide coupling reaction?
A: There are two main base-catalyzed pathways for epimerization during the activation of the carboxylic acid for amide bond formation:[1]
-
Direct Enolization: A base directly removes the acidic proton at the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of stereoisomers.[1]
-
Oxazolone Formation: The activated carboxylic acid (especially for N-acyl amino acids) can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and easily removed by a base, leading to a symmetric, achiral intermediate. Subsequent attack by the amine nucleophile opens the ring, yielding a racemic or epimerized product.[1]
Q3: My chiral HPLC analysis shows a significant amount of the undesired epimer. What are the likely causes?
A: High levels of epimerization are typically linked to the reaction conditions of the amide coupling step. The most common factors include:
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC or EDC, when used without additives, are known to cause higher rates of epimerization.[2]
-
Type and Amount of Base: Strong, sterically unhindered bases (e.g., triethylamine, DIPEA) can readily abstract the α-proton, promoting epimerization.[1][3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[4]
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[4]
-
Prolonged Reaction Time: Leaving the activated carboxylic acid for extended periods before the amine is added (prolonged pre-activation) can increase the chance of epimerization.[4]
Q4: How can I minimize epimerization during my coupling reaction?
A: To suppress epimerization, consider the following strategies:
-
Select an appropriate coupling reagent and additive. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure are highly effective at suppressing epimerization.[3][5] These additives form active esters that are more reactive towards the amine and less prone to cyclize into an oxazolone.[3]
-
Use a weaker, sterically hindered base. Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2][3]
-
Control the reaction temperature. Perform the coupling at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4]
-
Minimize pre-activation time. Add the amine component to the reaction mixture as soon as possible after the carboxylic acid has been activated by the coupling reagent.
Q5: Which analytical methods are suitable for detecting and quantifying the epimeric ratio of my product?
A: The most common and reliable methods for separating and quantifying diastereomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating epimers. By using a chiral stationary phase, baseline separation of the two epimers can often be achieved, allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to distinguish between epimers. The signals for protons or fluorine atoms near the chiral center will appear at different chemical shifts for each epimer, and integration of these signals can determine the ratio.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used to separate and detect epimers, especially when dealing with complex mixtures or low concentrations.[7][8]
Data Presentation: Impact of Reaction Conditions on Epimerization
The selection of reagents plays a crucial role in controlling epimerization. The following tables summarize the effect of different coupling reagents, additives, and bases on the extent of epimerization during amide bond formation.
Table 1: Comparison of Coupling Reagents and Additives
| Coupling Reagent | Additive | Base | Solvent | % Epimerization (D-isomer) | Reference |
| DCC | None | TEA | CH₂Cl₂ | High (>30%) | |
| DCC | HOBt | TEA | CH₂Cl₂ | 1.5% | |
| EDC | HOBt | NMM | DMF | Low | [9] |
| HBTU | HOBt | DIPEA | DMF | Low | [5] |
| HATU | HOAt | DIPEA | DMF | Very Low (<1%) | [5] |
| PyBOP | None | DIPEA | DMF | Low | [5] |
| DEPBT | None | DIPEA | CH₂Cl₂ | Very Low (useful for easily epimerized acids) | [5] |
Data is generalized from peptide synthesis literature and serves as a comparative guide.
Table 2: Influence of Base on Epimerization
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical Epimerization Level |
| Triethylamine (TEA) | Low | ~10.7 | High |
| Diisopropylethylamine (DIPEA) | High | ~10.7 | Moderate to High |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low |
| 2,4,6-Collidine | High | ~7.4 | Low |
Relative epimerization levels are dependent on the specific substrate, coupling reagent, and other reaction conditions.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Epimerization using HATU
This protocol describes a general method for coupling a chiral carboxylic acid with this compound (or a derivative thereof) using HATU, a reagent known for low epimerization rates.[5]
Materials:
-
Chiral N-protected α-substituted carboxylic acid (e.g., Boc-L-Alanine) (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or NMM) dropwise to the mixture and stir for 5-10 minutes. This is the activation step.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Analysis of Epimeric Ratio by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified compound in the mobile phase at a concentration of ~1 mg/mL. If available, prepare a sample of the undesired epimer to confirm peak identity.
-
Method Development:
-
Start with a typical mobile phase for the chosen column, often a mixture of hexanes and isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) if necessary. A common starting point is 90:10 Hexane:IPA.
-
Inject the sample and monitor the chromatogram.
-
Optimize the mobile phase composition to achieve baseline separation of the two epimer peaks. Adjust the ratio of the solvents to change the retention times and resolution.
-
-
Quantification:
-
Once a suitable separation is achieved, inject the sample of the synthesized product.
-
Integrate the peak areas for both the desired product and the epimeric impurity.
-
Calculate the percentage of the epimer using the following formula: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100
-
Visualizations
Caption: Mechanisms of base-catalyzed epimerization during amide coupling.
Caption: Experimental workflow for amide synthesis with low epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Hydroxyisonicotinamide Production for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Hydroxyisonicotinamide for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up this compound?
A common and scalable approach involves a multi-step synthesis starting from readily available 4-picoline. The key steps are:
-
Oxidation of 4-picoline to isonicotinic acid.
-
Hydroxylation of the pyridine ring to introduce the 3-hydroxy group.
-
Amidation of the carboxylic acid to form the final this compound.
Q2: What are the critical parameters to control during the oxidation of 4-picoline?
The oxidation of 4-picoline is a critical step that dictates the overall yield and purity.[1][2] Key parameters to control include reaction temperature, catalyst selection (e.g., V-Ti-O catalysts), and the molar ratio of reactants.[1] Inconsistent temperature can lead to over-oxidation and the formation of byproducts.
Q3: How can I purify the final this compound product?
Purification can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile. Common analytical techniques to assess purity include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the potential biological activities of this compound?
While specific biological activities are under investigation, derivatives of nicotinamide and isonicotinic acid have shown a wide range of activities, including roles as enzyme inhibitors and signaling molecules.[3][4] Preclinical studies will help to elucidate the specific pharmacological profile of this compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps | References |
| Low yield in 4-picoline oxidation | Incomplete reaction or over-oxidation. | Optimize reaction temperature and time. Ensure proper catalyst activity and concentration. | [1][2] |
| Poor regioselectivity in hydroxylation | Incorrect hydroxylating agent or reaction conditions. | Screen different hydroxylating agents and optimize temperature and pH. Photochemical methods can offer better selectivity. | [5][6] |
| Incomplete amidation | Inefficient coupling agent or reaction conditions. | Use a more efficient coupling reagent (e.g., HATU, HOBt). Ensure anhydrous conditions and optimize the reaction temperature. | |
| Formation of polymeric byproducts | High reaction temperature or concentration. | Reduce the reaction temperature and reactant concentrations. Use a controlled addition of reagents. | [7] |
| Difficulty in product isolation | Product is too soluble in the reaction solvent. | Perform a solvent screen for efficient extraction or precipitation. Consider using a different workup procedure. | [8] |
Purification and Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps | References |
| Broad peaks in HPLC analysis | Poor column condition, inappropriate mobile phase, or sample overload. | Use a new column or flush the existing one. Optimize the mobile phase composition and gradient. Inject a smaller sample volume. | [9] |
| Inconsistent NMR spectra | Presence of impurities or residual solvent. | Further purify the sample. Ensure the sample is completely dry before dissolving in NMR solvent. | [10] |
| Low ionization in mass spectrometry | Inappropriate ionization method or sample matrix effects. | Try a different ionization source (e.g., ESI, APCI). Dilute the sample to minimize matrix suppression. | [11] |
| Product degradation during purification | Temperature instability or sensitivity to light/air. | Perform purification steps at a lower temperature. Protect the sample from light and use an inert atmosphere. | [12] |
Experimental Protocols
Protocol 1: Synthesis of Isonicotinic Acid from 4-Picoline
This protocol is based on the vapor-phase oxidation of 4-picoline.[1]
Materials:
-
4-Picoline
-
V-Ti-O catalyst
-
Air
-
Water
-
Reactor suitable for gas-phase reactions
Procedure:
-
Prepare the V-Ti-O catalyst as described in the literature.[1]
-
Set up the gas-phase reactor and pre-heat to the optimal reaction temperature (e.g., 310°C).
-
Introduce a gaseous mixture of 4-picoline, air, and water into the reactor at the optimized molar ratio (e.g., air/water/4-picoline of 96/70/1).[1]
-
Monitor the reaction progress by analyzing the output stream using Gas Chromatography (GC).
-
Once the reaction is complete, cool the product stream to condense the isonicotinic acid.
-
Purify the crude isonicotinic acid by recrystallization from water.
Quantitative Data:
| Parameter | Condition | Yield of Isonicotinic Acid | Reference |
| Catalyst | V-Ti-Cr-Al-P | >82% | [1] |
| Reaction Temperature | 310°C | [1] | |
| Molar Ratio (air/water/4-picoline) | 96/70/1 | [1] |
Protocol 2: C3-Hydroxylation of Pyridine N-Oxide (Model Reaction)
This protocol describes a photochemical approach for the selective C3 hydroxylation of pyridine N-oxides, which can be adapted for isonicotinic acid N-oxide.[5][6]
Materials:
-
Pyridine N-oxide (or Isonicotinic acid N-oxide)
-
Acetic Acid
-
(F3C)3COH (Hexafluoro-tert-butanol)
-
Rayonet photoreactor (254 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the pyridine N-oxide (0.1 mmol) and acetic acid (0.3 mmol) in (F3C)3COH (0.5 mL).[5]
-
Irradiate the mixture in a Rayonet photoreactor at 254 nm.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 3-hydroxypyridine derivative by column chromatography.
Quantitative Data:
| Substrate | Product | Yield | Reference |
| Pyridine N-oxide | 3-Hydroxypyridine | 64% | [6] |
Protocol 3: Amide Formation from Isonicotinic Acid
This protocol describes a general method for amide synthesis from a carboxylic acid.
Materials:
-
3-Hydroxyisonicotinic acid
-
Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)
-
Coupling agent (e.g., HATU, DCC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 3-hydroxyisonicotinic acid in the anhydrous solvent.
-
Add the coupling agent and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the ammonia source and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: A putative signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. This compound | C6H6N2O2 | CID 21814889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Design for Optimizing 3-Hydroxyisonicotinamide Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the bioactivity of 3-Hydroxyisonicotinamide. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Hypothesized Mechanism of Action: For the purposes of this guide, we will hypothesize that this compound acts as an agonist on a Gi-alpha subunit-coupled G-protein coupled receptor (GPCR). This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound for my experiments?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal effective concentration (EC50). We recommend starting with a broad range of concentrations, for instance, from 1 nM to 100 µM, using a semi-logarithmic dilution series. This will help establish the potency of the compound and guide the selection of concentrations for subsequent assays.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A time-course experiment is recommended. You can test several time points (e.g., 15 min, 30 min, 1 hour, 4 hours, 24 hours) at a fixed, near-EC50 concentration of this compound to identify the time point at which the maximal biological response is observed.
Q3: I am observing high variability in my results between experiments. What are the common causes?
A3: High variability in cell-based assays can stem from several factors.[1] Key aspects to control for include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers will lead to variable results.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid degradation.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as contamination can significantly alter cellular responses.
Q4: Should I be concerned about the cytotoxic effects of this compound?
A4: Yes, it is crucial to assess the cytotoxicity of any small molecule. A cell viability assay should be performed in parallel with your functional assays to ensure that the observed effects are not due to cell death. The concentrations of this compound used in your bioactivity assays should be non-toxic to the cells.
Troubleshooting Guides
Issue 1: Low or No Signal in the cAMP Assay
If you are not observing the expected decrease in cAMP levels after treating with this compound, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Agonist Concentration | Perform a wider dose-response curve. It's possible the EC50 is outside your initial test range.[2] |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal stimulation period.[2] |
| Low Receptor Expression | Confirm that your chosen cell line expresses the target Gi-coupled receptor at sufficient levels using techniques like qPCR or western blotting.[1][2] |
| High Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (0.5 mM is a good starting point), in your assay buffer to prevent the rapid degradation of cAMP.[2] |
| Degraded Forskolin or Agonist | Prepare fresh stock solutions of forskolin (used to stimulate adenylyl cyclase) and this compound for each experiment.[1] |
| Poor Cell Health | Ensure you are using healthy, actively dividing cells with high viability (>90%).[1] |
Issue 2: Inconsistent Dose-Response Curve
If your dose-response curves are not sigmoidal or show poor reproducibility, consider these points:
| Potential Cause | Suggested Solution |
| Inaccurate Pipetting | Be meticulous with your pipetting, especially when performing serial dilutions. Use calibrated pipettes. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation, especially at higher concentrations. If needed, adjust the solvent or use a lower concentration range. |
| Suboptimal Assay Window | Optimize the concentration of forskolin used to stimulate cAMP production to ensure a robust signal-to-background ratio.[3] |
| Incorrect Data Normalization | Normalize your data to the positive (forskolin alone) and negative (vehicle control) controls on each plate. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses cell viability based on the metabolic activity of living cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: cAMP Inhibition Assay (HTRF)
This protocol measures changes in intracellular cAMP levels.
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Compound Addition: In a 384-well plate, add 5 µL of your this compound dilutions.
-
Cell Seeding: Add 5 µL of the cell suspension to each well.
-
Forskolin Stimulation: Add 5 µL of forskolin (at a pre-determined EC80 concentration) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of HTRF cAMP-d2 detection reagent followed by 5 µL of HTRF anti-cAMP-cryptate detection reagent.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission wavelengths and determine the cAMP concentration based on a standard curve. Plot the dose-response curve to determine the EC50.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Inhibition Assay
| Concentration (µM) | % Inhibition of cAMP |
| 0.001 | 2.5 |
| 0.01 | 8.1 |
| 0.1 | 25.3 |
| 1 | 48.9 |
| 10 | 78.2 |
| 100 | 95.6 |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability |
| 1 | 99.2 |
| 10 | 98.5 |
| 50 | 95.1 |
| 100 | 88.3 |
| 200 | 55.7 |
| 500 | 15.4 |
Visualizations
Caption: Hypothesized signaling pathway for this compound.
Caption: Experimental workflow for optimizing bioactivity.
Caption: Troubleshooting decision tree for low cAMP signal.
References
Technical Support Center: Bayesian Optimization for the Synthesis of 3-Hydroxyisonicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bayesian optimization for the chemical synthesis of 3-Hydroxyisonicotinamide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why should I use it for the synthesis of this compound?
A1: Bayesian optimization is a powerful machine learning technique that intelligently guides experimental design to find optimal reaction conditions with significantly fewer experiments than traditional methods like one-factor-at-a-time or grid search.[1] For the synthesis of this compound, which involves multiple reaction parameters, Bayesian optimization can efficiently explore the complex interplay between variables such as temperature, reactant stoichiometry, and reaction time to maximize yield and purity. This approach saves time, resources, and can uncover non-obvious optimal conditions.[1]
Q2: I am setting up a Bayesian optimization workflow for the first time. What are the key components I need to define?
A2: A typical Bayesian optimization workflow for chemical synthesis consists of the following components:
-
Search Space: The defined ranges for your experimental variables (e.g., temperature, molar equivalents of reagents).
-
Objective Function: The metric you aim to optimize, which is typically the reaction yield or purity of this compound.
-
Surrogate Model: A statistical model, often a Gaussian Process, that approximates the objective function based on your experimental data.
-
Acquisition Function: A function that proposes the next set of experimental conditions to perform by balancing exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of predicted high yield).
Q3: My Bayesian optimization algorithm is suggesting extreme or impractical reaction conditions. What should I do?
A3: This can occur, especially in the early stages of optimization when the model has limited data. Here are a few troubleshooting steps:
-
Constrain the Search Space: Ensure your defined parameter ranges are reasonable and within the safe operating limits of your equipment and the stability of your reagents.
-
Review Initial Data: The initial set of experiments used to train the model is crucial. Ensure these data points are accurate and cover a reasonable portion of the search space.
-
Adjust the Acquisition Function: Some acquisition functions are more exploratory than others. If the suggestions are consistently in unexplored regions with high uncertainty, you might consider an acquisition function that favors exploitation more.
Q4: The yield of this compound is consistently low even after several iterations of the Bayesian optimization. What are the potential chemical reasons?
A4: Low yields in amide coupling reactions can stem from several factors unrelated to the optimization algorithm itself:
-
Incomplete Activation of Carboxylic Acid: The activation of 3-hydroxyisonicotinic acid is a critical step. Insufficient amounts of the coupling reagent (e.g., EDC) or the presence of moisture can hinder this.[1]
-
Side Reactions: The hydroxyl group on the pyridine ring can potentially undergo side reactions. Protecting this group might be necessary if optimization does not resolve the issue.
-
Poor Nucleophilicity of the Amine Source: If you are using a less reactive source of ammonia or an amine, the nucleophilic attack on the activated carboxylic acid may be inefficient.
-
Suboptimal Solvent or Base: The choice of solvent and base can significantly impact the reaction. Ensure you are using an appropriate anhydrous solvent and a non-nucleophilic base.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete activation of 3-hydroxyisonicotinic acid. | - Increase the equivalents of the coupling reagent (e.g., EDC) and additive (e.g., HOBt) within the Bayesian optimization search space.- Ensure all reagents and solvents are anhydrous. |
| Side reaction involving the hydroxyl group. | - Consider adding a protecting group strategy for the hydroxyl function as a binary variable in your optimization.- Lowering the reaction temperature might suppress side reactions. | |
| Poor solubility of reagents. | - Experiment with different anhydrous polar aprotic solvents (e.g., DMF, DMAc, NMP) as a categorical variable in your optimization. | |
| Impure Product | Unreacted starting materials. | - Adjust the stoichiometry of the reactants in your optimization parameters.- Increase the reaction time. |
| Byproducts from the coupling reagents. | - Ensure proper aqueous workup to remove water-soluble byproducts like the urea from EDC.[2][3] | |
| Formation of dimers or other side products. | - Analyze the impurities to understand their structure and adjust the reaction conditions accordingly (e.g., temperature, concentration). | |
| Bayesian Optimization Model Not Converging | Insufficient number of experiments. | - Increase the number of experimental iterations to provide more data to the model. |
| Search space is too large or complex. | - Narrow the ranges of your parameters based on initial findings or chemical intuition.- Consider a multi-stage optimization where you first screen a wider range and then focus on a more promising region. | |
| "Noisy" experimental data. | - Ensure consistent experimental execution and accurate analytical measurements to reduce variability in your results. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 3-hydroxyisonicotinic acid using an EDC/HOBt coupling reaction. The parameters in the accompanying table are suggested starting points for a Bayesian optimization study.
Materials:
-
3-Hydroxyisonicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia source (e.g., aqueous ammonium hydroxide or ammonia in an organic solvent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyisonicotinic acid (1.0 equivalent).
-
Add anhydrous DMF to dissolve the acid.
-
Add HOBt (1.0-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.0-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Slowly add the ammonia source (2.0-3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified reaction time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and HOBt.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Bayesian Optimization Parameters
The following table outlines the key parameters and their suggested ranges for the Bayesian optimization of this compound synthesis.
| Parameter | Variable Type | Range |
| Temperature (°C) | Continuous | 0 - 60 |
| Reaction Time (hours) | Continuous | 4 - 24 |
| EDC (equivalents) | Continuous | 1.0 - 1.5 |
| HOBt (equivalents) | Continuous | 1.0 - 1.5 |
| Ammonia Source (equivalents) | Continuous | 2.0 - 3.0 |
| Solvent | Categorical | DMF, DMAc, NMP |
Visualizations
Caption: Bayesian optimization workflow for this compound synthesis.
Caption: Troubleshooting decision workflow for unexpected experimental outcomes.
References
Validation & Comparative
Comparing 3-Hydroxyisonicotinamide with other nicotinamide-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of several key nicotinamide-based inhibitors targeting three major classes of enzymes: Poly (ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and nicotinamide phosphoribosyltransferase (NAMPT). These enzymes are critical regulators of cellular processes, including DNA repair, metabolism, and cell survival, making them important targets in drug discovery, particularly in oncology and neurodegenerative diseases.
An extensive review of the current scientific literature was conducted to compile quantitative data on the inhibitory activities of these compounds. Detailed experimental protocols for commonly used in vitro assays are also provided to facilitate the evaluation of novel inhibitors.
Important Note on 3-Hydroxyisonicotinamide: Despite a comprehensive search of scientific databases and literature, no publicly available experimental data was found regarding the inhibitory activity of this compound against PARP, sirtuin, or NAMPT enzymes. Therefore, a direct comparison of this compound with the inhibitors detailed in this guide is not possible at this time. The data presented herein for other well-characterized inhibitors can serve as a benchmark for the future evaluation of this compound and other novel compounds.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various nicotinamide-based inhibitors against their respective targets. IC50 values are a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
Table 1: Comparison of PARP Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| Olaparib | PARP1, PARP2 | 1-5 (PARP1), 1-5 (PARP2) | Clinically approved PARP inhibitor. |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | Potent PARP1/2 inhibitor with clinical approval. |
| Rucaparib | PARP1, PARP2 | 1.4 (PARP1), 6.9 (PARP2) | Clinically approved for specific cancer types. |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1), 1.3 (PARP2) | One of the most potent PARP inhibitors. |
| Nicotinamide | PARP1 | ~21,000 | Endogenous inhibitor, requires high concentrations for effect.[1] |
Table 2: Comparison of Sirtuin Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Notes |
| Nicotinamide | Pan-Sirtuin | 50-184 (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6) | A general, non-selective sirtuin inhibitor.[2] |
| Sirtinol | SIRT1, SIRT2 | 40 (SIRT1), ~70 (yeast Sir2) | Identified through a high-throughput screen.[2] |
| EX-527 (Selisistat) | SIRT1 | 0.038 | A potent and selective SIRT1 inhibitor. |
| AGK2 | SIRT2 | 3.5 | Selective inhibitor of SIRT2.[3] |
Table 3: Comparison of NAMPT Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| FK866 (Apo866) | NAMPT | 0.3 - 1.6 | A well-characterized and potent NAMPT inhibitor. |
| CHS-828 | NAMPT | ~1 | Another potent NAMPT inhibitor that has entered clinical trials. |
| MS0 | NAMPT | 9.08 | A novel potent NAMPT inhibitor. |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of nicotinamide-based inhibitors.
Figure 1. PARP1 Signaling Pathway in DNA Repair.
References
Unveiling 3-Hydroxyisonicotinamide: A Comparative Guide to its Potential as a Nicotinamide N-methyltransferase Inhibitor
For Immediate Release
AUSTIN, TX – December 29, 2025 – In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with therapeutic potential is paramount. This guide provides a comprehensive comparison of 3-Hydroxyisonicotinamide, a promising small molecule, and its validated inhibitory effects on target enzymes, with a focus on its potential as a Nicotinamide N-methyltransferase (NNMT) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of metabolic disease and oncology.
Recent research has highlighted the significance of NNMT as a therapeutic target for a range of conditions, including metabolic disorders and various cancers.[1][2] NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA).[1][2] The structural similarity of this compound to the natural substrate of NNMT, nicotinamide, strongly suggests its potential as a competitive inhibitor.
While direct experimental validation of this compound's inhibitory effect on NNMT is emerging, this guide consolidates the available data on potent NNMT inhibitors, offering a comparative framework for its potential efficacy.
Quantitative Comparison of NNMT Inhibitors
To provide a clear perspective on the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known NNMT inhibitors. This data serves as a benchmark for evaluating the anticipated efficacy of novel compounds in this class.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| JBSNF-000028 | Human NNMT | 0.033 | [1] |
| JBSNF-000028 | Monkey NNMT | 0.19 | [1] |
| JBSNF-000028 | Mouse NNMT | 0.21 | [1] |
| Hit Compound 1 | Human NNMT | 0.26 | [3] |
| Hit Compound 2 | Human NNMT | 1.6 | [3] |
| Hit Compound 3 | Human NNMT | 0.18 | [3] |
| Bisubstrate-like Inhibitor | Human NNMT | 1.41 | [4] |
Experimental Protocol: In Vitro NNMT Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of compounds against NNMT, which can be adapted to validate the efficacy of this compound.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-methionine (SAM; co-substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Detection reagent (e.g., a kit to measure the product, S-adenosyl-homocysteine (SAH), or a coupled enzyme system)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of recombinant human NNMT enzyme, and the desired concentration of the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method. The specific method will depend on the detection reagent used (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental design, the following diagrams have been generated.
Figure 1: Simplified signaling pathway of NNMT and the proposed inhibitory action of this compound.
Figure 2: General experimental workflow for the in vitro NNMT inhibition assay.
Conclusion and Future Directions
The structural analogy of this compound to nicotinamide provides a strong rationale for its investigation as an NNMT inhibitor. The comparative data on existing NNMT inhibitors and the detailed experimental protocol presented in this guide offer a solid foundation for researchers to validate its inhibitory effect. Further studies are warranted to determine the precise IC50 value of this compound against NNMT and to explore its selectivity and mechanism of action. Such data will be crucial in assessing its potential as a lead compound for the development of novel therapeutics for metabolic diseases and cancer.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxyisonicotinamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-Hydroxyisonicotinamide is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of data, especially when different analytical techniques are employed across various stages of drug development or at different laboratory sites.
This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of these methods is compared based on key validation parameters.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate analytical method hinges on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. The table below summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods based on data from the analysis of nicotinamide.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 10 - 200 µg/mL[1] | 0.05 - 5 ng/mL (ppb)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 |
| Limit of Detection (LOD) | 0.07 - 0.34 µg/mL[1] | 0.03 - 0.17 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.21 - 1.04 µg/mL[1] | 0.05 - 5 ng/mL[2] |
| Accuracy (% Recovery) | 93.23 - 99.22%[1] | 73.0 - 100.2%[2] |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[1] | Intra-assay: 0.4 - 7.9% Inter-assay: 2.2 - 5.2%[2] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly selective due to monitoring of specific mass transitions. |
| Matrix Effect | Less prone to ion suppression/enhancement. | Can be significantly influenced by matrix components, often requiring the use of stable isotope-labeled internal standards.[2] |
Detailed Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. Below are representative methodologies for HPLC-UV and UPLC-MS/MS that can be adapted for the analysis of this compound.
HPLC-UV Method
This method is often employed for its simplicity, robustness, and cost-effectiveness, making it suitable for the analysis of bulk drug substances and formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., methanol).[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined, for nicotinamide it is 261 nm).[1]
-
Sample Preparation: For bulk drug or formulation analysis, a simple dissolution in a suitable solvent followed by filtration is usually sufficient. For biological matrices, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is required.
UPLC-MS/MS Method
This technique offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity HSS-T3, 50 mm x 2.1 mm, 1.8 µm) for fast and efficient separations.[3]
-
Mobile Phase: A gradient elution with a mixture of aqueous buffer with a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard need to be optimized.
-
-
Sample Preparation: A more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to remove matrix interferences and concentrate the analyte. Protein precipitation can also be used but may be less effective in removing matrix effects.
Cross-Validation Workflow
The cross-validation of two different analytical methods is essential to ensure that the data generated by both methods are comparable and reliable. The following diagram illustrates a logical workflow for the cross-validation process, based on the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.
Caption: A logical workflow for the cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
A Comparative Study of 3-Hydroxyisonicotinamide and its Structural Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxyisonicotinamide and its structural analogs, focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical success of several approved PARP inhibitors.[1] The core structure of many PARP inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2][3] this compound, a structural analog of nicotinamide, belongs to this class of compounds.
Physicochemical Properties
A fundamental aspect of drug design involves understanding the physicochemical properties of a compound and its analogs. These properties influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting a compound's efficacy and safety profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₆H₆N₂O₂ | 138.12 | -0.1 | 2 | 3 |
| Nicotinamide | C₆H₆N₂O | 122.12 | -0.38 | 1 | 2 |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | 0.29 | 2 | 2 |
| Olaparib | C₂₄H₂₃FN₄O₃ | 434.46 | 1.4 | 1 | 6 |
| Veliparib | C₁₃H₁₆N₄O | 244.29 | -0.9 | 2 | 4 |
| Rucaparib | C₁₉H₁₈FN₃O | 323.37 | 2.2 | 1 | 4 |
| Niraparib | C₁₉H₂₀N₄O | 320.39 | 2.5 | 2 | 4 |
| Talazoparib | C₁₉H₁₄F₂N₆O | 380.35 | 1.1 | 2 | 7 |
Note: Physicochemical properties are computationally predicted or experimentally determined values and may vary slightly between different sources.
Comparative Biological Activity
| Compound | Target(s) | IC50 / Ki | Cell-Based Potency (IC50) |
| Nicotinamide | PARP1 | Inhibitory activity starts at ~0.5 mM[4] | Varies by cell line, generally in the mM range |
| 3-Aminobenzamide | PARP1/2 | IC50: ~30 µM[5] or <50 nM in CHO cells[6][7][8][9] | Varies by cell line and conditions |
| Olaparib | PARP1/2 | PARP1 Ki: ~5 nM; PARP1 IC50: 5 nM; PARP2 IC50: 1 nM[2][10] | Varies by cell line (e.g., Ewing Sarcoma cell lines: ≤ 1.5 µM)[11] |
| Veliparib | PARP1/2 | PARP1 Ki: 5.2 nM; PARP2 Ki: 2.9 nM[10][12][13] | Generally higher IC50s compared to other approved PARP inhibitors[14] |
| Rucaparib | PARP1/2/3 | PARP1 Ki: 1.4 nM[15] | Varies by cell line (e.g., COLO704: 2.5 µM)[1] |
| Niraparib | PARP1/2 | PARP1 IC50: 3.8 nM; PARP2 IC50: 2.1 nM[16] | Varies by cell line (e.g., PEO1: 7.49 µM)[17] |
| Talazoparib | PARP1/2 | PARP1 IC50: 0.57 nM[3] | Varies by cell line (e.g., MM134: 38 nM)[18] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).
Structure-Activity Relationship (SAR)
The development of potent PARP inhibitors has been guided by understanding the structure-activity relationships of nicotinamide analogs.[3]
References
- 1. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. symposium.foragerone.com [symposium.foragerone.com]
Benchmarking 3-Hydroxyisonicotinamide Performance Against Known Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential anti-inflammatory performance of 3-Hydroxyisonicotinamide and its structural analogs against well-established anti-inflammatory drugs. Due to the limited direct experimental data on this compound, this guide leverages performance data from closely related isonicotinamide and 3-hydroxy-pyridine-4-one derivatives to provide a valuable benchmark for future research and development.
Introduction
Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a pyridinecarboxamide derivative, belongs to a class of compounds that has demonstrated a range of biological activities, including potential anti-inflammatory effects. This document aims to contextualize the potential performance of this compound by comparing published data on its analogs to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo anti-inflammatory activities of isonicotinamide and 3-hydroxy-pyridine-4-one derivatives in comparison to standard anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Activity — Reactive Oxygen Species (ROS) Inhibition
| Compound | Target/Assay | IC₅₀ (µg/mL) | Fold Difference vs. Ibuprofen | Reference |
| Isonicotinate Derivative (Compound 5) | ROS Inhibition (Human Blood Cells) | 1.42 ± 0.1 | ~8x more potent | [1][2] |
| Ibuprofen (Standard Drug) | ROS Inhibition (Human Blood Cells) | 11.2 ± 1.9 | - | [1][2] |
| Isonicotinate Derivative (Compound 8b) | ROS Inhibition (Human Blood Cells) | 3.7 ± 1.7 | ~3x more potent | [1] |
Table 2: In Vivo Anti-inflammatory Activity — Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage (mg/kg) | Paw Edema Inhibition (%) | Standard Drug Comparison | Reference |
| 3-Hydroxy Pyridine-4-one (Compound A) | 20 | 67 | More effective than Indomethacin at the tested dose | [3][4] |
| Indomethacin (Standard Drug) | 10 | 60 | - | [3][4] |
| Isonicotinamide | 500 | Significant Inhibition | Active in model | [5] |
| Isonicotinamide | 1000 | Significant Inhibition | Active in model | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Reactive Oxygen Species (ROS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of reactive oxygen species from phagocytes.
-
Cell Type: Freshly isolated human whole blood.
-
Stimulus: Serum-opsonized zymosan.
-
Procedure:
-
Whole blood is diluted and incubated with the test compound at various concentrations.
-
Luminol is added as a chemiluminescence probe.
-
Serum-opsonized zymosan is added to stimulate ROS production.
-
The resulting chemiluminescence is measured using a luminometer.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the ROS production, is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar rats.
-
Procedure:
-
The basal volume of the rat's hind paw is measured using a plethysmometer.
-
Test compounds or a vehicle control are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.
-
Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential anti-inflammatory signaling pathway and a general experimental workflow for screening and comparison.
Caption: A potential anti-inflammatory signaling pathway.
Caption: Experimental workflow for anti-inflammatory drug comparison.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis of 3-Hydroxyisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of potential synthesis protocols for 3-hydroxyisonicotinamide, a molecule of interest in pharmaceutical research. Due to a lack of established, dedicated synthesis protocols in the published literature, this guide proposes a reproducible method based on the amidation of the commercially available precursor, 3-hydroxyisonicotinic acid. The information presented is compiled from established organic chemistry principles and analogous reactions reported in the literature.
Comparison of Synthetic Approaches
Direct synthesis protocols for this compound are not readily found in peer-reviewed literature. However, the conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Two promising catalytic methods for the amidation of carboxylic acids are presented here as viable routes to this compound from 3-hydroxyisonicotinic acid.
Table 1: Comparison of Proposed Synthesis Protocols for this compound
| Parameter | Protocol 1: Boric Acid Catalyzed Amidation | Protocol 2: Borane-Pyridine Catalyzed Amidation |
| Starting Material | 3-Hydroxyisonicotinic Acid | 3-Hydroxyisonicotinic Acid |
| Amine Source | Gaseous Ammonia or Ammonium Hydroxide | Gaseous Ammonia or Ammonium Hydroxide |
| Catalyst | Boric Acid (H₃BO₃) | Borane-Pyridine Complex (BH₃·py) |
| Solvent | Toluene or Xylene | Xylene |
| Reaction Temperature | 100-140 °C (Reflux) | ~140 °C (Reflux) |
| Reaction Time | 12-24 hours | 6-12 hours |
| Reported Yields (Analogous Reactions) | 45-90%[1] | 68-87%[2][3] |
| Purity (Typical) | >95% after purification | >95% after purification |
| Key Advantages | Inexpensive and readily available catalyst, environmentally benign.[1] | Efficient with good yields, liquid catalyst offers improved solubility.[2][4] |
| Potential Challenges | May require azeotropic removal of water to drive the reaction to completion. | The borane-pyridine complex is moisture-sensitive. |
Recommended Experimental Protocol: Boric Acid Catalyzed Amidation
This protocol is recommended due to the low cost, availability, and low toxicity of the catalyst. The key to reproducibility lies in the careful control of the reaction conditions, particularly the removal of water.
Materials:
-
3-Hydroxyisonicotinic acid (Commercially available from suppliers such as TCI America, AbacipharmTech, and Apollo Scientific)[5][6][7][8]
-
Boric acid (H₃BO₃)
-
Toluene (anhydrous)
-
Ammonia source (e.g., ammonia gas, or concentrated ammonium hydroxide)
-
Dean-Stark apparatus or molecular sieves
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add 3-hydroxyisonicotinic acid (1.0 eq) and boric acid (0.1-0.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Ammonia Addition: Introduce the ammonia source. If using ammonia gas, bubble it through the reaction mixture. If using concentrated ammonium hydroxide, add it to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C for toluene) and maintain reflux for 12-24 hours. The removal of water via the Dean-Stark trap or absorption by molecular sieves is crucial for driving the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. If molecular sieves were used, filter them off.
-
Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Factors Influencing Reproducibility
The successful and reproducible synthesis of this compound via this method is contingent on several factors:
-
Purity of Starting Materials: Ensure the 3-hydroxyisonicotinic acid and solvent are of high purity and anhydrous.
-
Efficient Water Removal: The equilibrium of the amidation reaction must be shifted towards the product by the continuous removal of water. The efficiency of the Dean-Stark apparatus or the activity of the molecular sieves is critical.
-
Control of Reaction Temperature: Maintaining a consistent reflux temperature is important for the reaction rate.
-
Purity of Ammonia Source: The use of a high-purity ammonia source will prevent the introduction of impurities.
-
Purification Method: The choice of recrystallization solvent and the technique used will significantly impact the final purity of the product.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyisonicotinic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 3-Hydroxyisonicotinic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 10128-71-9 Cas No. | 3-Hydroxyisonicotinic acid | Apollo [store.apolloscientific.co.uk]
- 8. labsolu.ca [labsolu.ca]
A 3D Compound Comparison: 3-Hydroxyisonicotinamide as a Potential Modulator of 14-3-3 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxyisonicotinamide against other known ligands that target the 14-3-3 family of proteins. While direct experimental data for the interaction of this compound with 14-3-3 proteins is not yet available, its structural features, shared with other bioactive nicotinamide derivatives, suggest its potential as a modulator of these crucial protein-protein interactions (PPIs). This document outlines the rationale for this hypothesis, compares its potential with established 14-3-3 modulators, and provides detailed experimental protocols for future validation.
The 14-3-3 proteins are a family of highly conserved regulatory proteins that play a pivotal role in various cellular processes, including signal transduction, cell cycle control, and apoptosis. Their dysregulation is implicated in numerous diseases, most notably cancer and neurodegenerative disorders, making them attractive therapeutic targets.
Quantitative Comparison of 14-3-3 Ligands
The following table summarizes the binding affinities and activities of well-characterized 14-3-3 modulators. This compound is included to highlight the data required for a direct comparison.
| Compound/Ligand | Type | Target Isoform(s) | Binding Affinity (K D ) | Potency (IC 50 /EC 50 ) | Assay Method |
| This compound | Hypothesized Inhibitor | To be determined | To be determined | To be determined | e.g., FP, SPR |
| R18 Peptide | Inhibitor | Multiple isoforms | 70-90 nM[1][2] | - | Phage Display, Co-crystal. |
| BV02 Derivative (Compound 1) | Inhibitor | 14-3-3σ | Weak affinity noted | Antiproliferative: low µM | NMR, Cell Viability[3] |
| Fusicoccin-A | Stabilizer | Multiple isoforms | Weak alone; ~90-fold affinity increase in ternary complex[4] | - | ITC, X-ray crystallography |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of ligand binding and functional effects. Below are protocols for key experiments in the study of 14-3-3 protein-protein interactions.
Fluorescence Polarization (FP) Assay for PPI Inhibition
This assay is a high-throughput method to screen for inhibitors of 14-3-3 interactions with a fluorescently labeled phosphopeptide derived from a known binding partner (e.g., Raf-1).
-
Objective: To determine the IC 50 value of a test compound for the disruption of a 14-3-3-phosphopeptide interaction.
-
Materials:
-
Recombinant human 14-3-3 protein (isoform of interest).
-
Fluorescently labeled phosphopeptide (e.g., FITC-Raf-1).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of 14-3-3 protein and the fluorescently labeled phosphopeptide in the assay buffer at 2x the final desired concentration.
-
Dispense this protein-peptide mix into the wells of the 384-well plate.
-
Prepare serial dilutions of the test compound in assay buffer. Add the compound dilutions to the wells. Include controls with DMSO only (no inhibition) and buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC 50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a ligand to its target protein.
-
Objective: To determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ) of a test compound binding to 14-3-3.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant human 14-3-3 protein.
-
Test compound.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Immobilize the 14-3-3 protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, allowing for an association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k a , k d , and K D .
-
Computational Docking for 3D Structural Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
-
Objective: To model the 3D interaction of this compound with the binding pocket of a 14-3-3 isoform and to predict its binding energy.
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Input Files:
-
3D structure of the 14-3-3 protein (from PDB, e.g., 1YWT).
-
3D structure of this compound (generated and energy-minimized).
-
-
Procedure:
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (grid box) based on the location of known co-crystallized ligands or the conserved amphipathic groove of 14-3-3.
-
Prepare the ligand structure by assigning charges and defining rotatable bonds.
-
Perform the docking simulation using a genetic algorithm or other search method to explore possible binding poses.
-
Analyze the results, focusing on the predicted binding energy (scoring function) and the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
-
Signaling Pathways and Visualizations
14-3-3 proteins regulate numerous signaling pathways by binding to phosphorylated client proteins. Inhibition of these interactions can have significant downstream effects. The following diagrams, generated using Graphviz, illustrate key concepts and pathways.
Caption: Workflow for identifying and validating 14-3-3 modulators.
The c-Abl proto-oncogene and FOXO transcription factors are two important client proteins of 14-3-3, with significant implications in cancer.
Caption: 14-3-3 inhibition promotes c-Abl nuclear translocation and apoptosis.
Caption: 14-3-3 inhibition leads to FOXO activation and target gene expression.
References
- 1. Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-3-3: A Case Study in PPI Modulation [mdpi.com]
Evaluating the Selectivity of 3-Hydroxyisonicotinamide for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of 3-Hydroxyisonicotinamide (3-HINA) for its primary target, Nicotinamide Phosphoribosyltransferase (NAMPT), with other well-established NAMPT inhibitors. The objective is to offer a clear, data-driven evaluation to inform research and drug development decisions. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Target
This compound (3-HINA) is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme in a multitude of cellular processes, including metabolism, DNA repair, and cell signaling. Cancer cells, with their heightened metabolic and proliferative demands, are particularly reliant on the NAMPT-mediated salvage pathway for NAD+ regeneration.[1][2] Inhibition of NAMPT leads to depletion of NAD+, triggering a metabolic crisis and subsequent cell death in cancer cells, making it an attractive target for oncology drug development.[2]
Comparative Selectivity of NAMPT Inhibitors
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity. This section compares the selectivity profile of 3-HINA with other notable NAMPT inhibitors: FK866, CHS-828, and GNE-617.
Data Summary of Inhibitor Potency and Selectivity
| Inhibitor | Primary Target | IC50 (NAMPT) | Off-Target Profile (Kinase Panel) | Reference |
| This compound (3-HINA) | NAMPT | Data not available in searched literature | Data not available in searched literature | |
| FK866 | NAMPT | ~1 nM | Highly selective for NAMPT.[3] | [3] |
| CHS-828 (GMX1778) | NAMPT | < 25 nM[4] | Information on broad kinase panel screening is limited in the public domain. | [4][5] |
| GNE-617 | NAMPT | 5 nM[6] | Potent and selective NAMPT inhibitor.[6][7] | [6][7] |
| LSN3154567 | NAMPT | 3.1 nmol/L | Tested against a panel of >100 human kinases and did not exhibit significant activity against most, with the exception of CSF1R (IC50 ≈ 0.84 μmol/L).[8] | [8] |
Note: The IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflows
NAMPT Signaling Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition.
Caption: The NAMPT signaling pathway and the mechanism of action of 3-HINA.
Experimental Workflow for Evaluating Inhibitor Selectivity
The following diagram outlines a typical workflow for assessing the selectivity of a NAMPT inhibitor.
Caption: A generalized workflow for determining the selectivity of a NAMPT inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key experiments used to evaluate NAMPT inhibitor selectivity.
In Vitro NAMPT Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on purified NAMPT enzyme activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.05% BSA
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound (e.g., 3-HINA) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be ≤ 1%.
-
Enzyme and Inhibitor Incubation: Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate. Add 10 µL of diluted NAMPT enzyme to each well. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer. Add 10 µL of the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The fluorescence is proportional to the amount of NADH produced, which is indicative of NAMPT activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular NAD+ Level Measurement Assay
This assay quantifies the effect of the inhibitor on intracellular NAD+ levels in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., 3-HINA)
-
NAD/NADH-Glo™ Assay kit (Promega) or equivalent
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis and NAD+ Measurement:
-
For total NAD+/NADH measurement, add the NAD/NADH-Glo™ Detection Reagent directly to the wells. The detergent in the reagent will lyse the cells.
-
To measure NAD+ and NADH separately, follow the acid/base treatment protocol provided with the kit. This typically involves lysing the cells and then treating the lysate with either HCl to degrade NADH (for NAD+ measurement) or NaOH to degrade NAD+ (for NADH measurement), followed by neutralization.
-
-
Luminescence Reading: Incubate the plate at room temperature as per the manufacturer's instructions to allow the luminescent signal to develop. Measure the luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using the provided NAD+ standards. Calculate the concentration of NAD+ in the samples based on the standard curve and normalize the results to cell number or protein concentration.
Kinase Selectivity Profiling
To assess off-target effects, the inhibitor is screened against a broad panel of kinases. This is typically performed as a service by specialized companies.
General Procedure:
-
The test compound is provided to the screening company at a specified concentration (e.g., 1 µM or 10 µM).
-
The compound is tested in in vitro enzymatic assays against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase in the presence of the compound is measured and expressed as a percentage of the activity of a vehicle control.
-
The results are typically presented as a percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions. A common threshold for a significant "hit" is >50% inhibition at the tested concentration.
Conclusion
This compound is an inhibitor of NAMPT, a critical enzyme in the NAD+ salvage pathway and a promising target in oncology. While direct, comprehensive selectivity profiling data for 3-HINA against a broad range of off-targets is not currently available in the public literature, the established high selectivity of other NAMPT inhibitors like FK866 provides a strong rationale for the potential of this class of compounds to achieve a favorable therapeutic window.
The experimental protocols provided in this guide offer a standardized framework for the rigorous evaluation of the selectivity of 3-HINA and other novel NAMPT inhibitors. Such studies are essential to fully characterize their therapeutic potential and to identify compounds with the optimal balance of on-target potency and minimal off-target effects for further clinical development. Future research should focus on generating comprehensive selectivity data for 3-HINA to allow for a direct and robust comparison with existing NAMPT inhibitors.
References
- 1. Preclinical pharmacokinetic, biodistribution, radiation dosimetry, and toxicity studies of 99mTc-HYNIC-(Ser)3-LTVPWY: A novel HER2-targeted peptide radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Primer on Preclinical Toxicologic Pathology Studies — Aishwarya Khanduja [aishwaryadoingthings.com]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Selective Cytotoxicity of the NAMPT Inhibitor FK866 Toward Gastric Cancer Cells With Markers of the Epithelial-Mesenchymal Transition, Due to Loss of NAPRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Hydroxyisonicotinamide Derivatives as Potential GSK-3β Inhibitors
A comprehensive guide for researchers and drug development professionals, this document provides a comparative analysis of 3-hydroxyisonicotinamide derivatives based on their in silico docking performance against Glycogen Synthase Kinase-3β (GSK-3β). The guide summarizes quantitative binding affinity data, details the experimental protocols for molecular docking studies, and visualizes the relevant signaling pathway and experimental workflow.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes mellitus, and certain cancers.[1] The dysregulation of GSK-3β activity is implicated in the pathophysiology of these conditions, making the development of potent and selective inhibitors a key focus of drug discovery efforts.[1] Isonicotinamide derivatives, a class of heterocyclic compounds, have shown promise as leads for the discovery of novel GSK-3β inhibitors.[2][3] This guide focuses on the in silico evaluation of these derivatives to elucidate their structure-activity relationships and guide further optimization.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results for a series of isonicotinamide-based compounds against the ATP-binding site of GSK-3β. The docking scores, represented as -log(IC50), provide a quantitative measure of the predicted binding affinity, with higher values indicating greater potential inhibitory activity.
| Compound ID | Predicted -log(IC50) |
| 20 | 8.301 |
| 3X | 8.563 |
| 9X | 8.445 |
Note: The specific structures of compounds 20, 3X, and 9X are detailed in the source publication. Compound 20 was the most active compound in the original dataset, while 3X and 9X are newly designed compounds with potentially higher activity.[2]
Experimental Protocols: Molecular Docking Methodology
The in silico analysis of isonicotinamide derivatives was performed using a standard molecular docking protocol to predict the binding mode and affinity of the ligands within the GSK-3β active site.
1. Protein Preparation:
-
The three-dimensional crystal structure of GSK-3β was obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and appropriate charges were assigned to the protein residues.
2. Ligand Preparation:
-
The 2D structures of the isonicotinamide derivatives were sketched and converted to 3D structures.
-
Energy minimization of the ligand structures was performed using a suitable force field to obtain stable conformations.
3. Molecular Docking:
-
Molecular docking simulations were carried out using computational software such as AutoDock or similar programs.
-
A grid box was defined to encompass the ATP-binding site of GSK-3β, which includes key residues like Val135 and Lys85.[4]
-
The docking algorithm was run to generate multiple binding poses for each ligand within the defined active site.
4. Scoring and Analysis:
-
The generated poses were evaluated using a scoring function to estimate the binding free energy (docking score).
-
The pose with the lowest binding energy was selected as the most probable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of binding.[4]
Mandatory Visualization
To visually represent the key processes and relationships involved in this research, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. citedrive.com [citedrive.com]
- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 3-Hydroxyisonicotinamide: A Comparative Guide to its Hypothesized Kinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxyisonicotinamide, a structural analog of nicotinamide, and its hypothesized mechanism of action as an inhibitor of the enzyme Nicotinamidase. Due to the current absence of direct kinetic studies on this compound, this document serves as a framework for its potential evaluation, drawing comparisons with known inhibitors of Nicotinamidase and outlining the experimental procedures required to confirm its kinetic parameters.
Hypothesized Mechanism of Action: Competitive Inhibition of Nicotinamidase
Based on its structural similarity to nicotinamide, the natural substrate of Nicotinamidase, it is proposed that this compound acts as a competitive inhibitor of this enzyme. Nicotinamidases are crucial in the NAD+ salvage pathway in many organisms, catalyzing the hydrolysis of nicotinamide to nicotinic acid and ammonia.[1][2][3] By competitively binding to the active site of Nicotinamidase, this compound could potentially block the breakdown of nicotinamide, thereby modulating NAD+ levels.
Comparative Kinetic Data
To understand the potential potency of this compound, its kinetic parameters, once determined, can be compared against known substrates and inhibitors of Nicotinamidase. The following table summarizes the Michaelis-Menten constant (Km) for the substrate nicotinamide and the inhibition constants (Ki) for known competitive inhibitors.
| Compound | Role | Enzyme Source | Km (µM) | Ki (µM) |
| Nicotinamide | Substrate | S. cerevisiae Pnc1 | 9.6 | - |
| Nicotinamide | Substrate | M. tuberculosis PncA | 100 | - |
| This compound | Hypothesized Inhibitor | - | - | To be determined |
| Nicotinaldehyde | Competitive Inhibitor | S. cerevisiae Pnc1 | - | 0.94 ± 0.35[1] |
| Nicotinaldehyde | Competitive Inhibitor | M. tuberculosis PncA | - | 0.29[2][4] |
| Nicotinic Acid | Competitive Inhibitor | S. cerevisiae Pnc1 | - | 120 ± 19[1] |
| 3-Acetylpyridine | Competitive Inhibitor | S. cerevisiae Pnc1 | - | 316 ± 101[1] |
Experimental Protocols
To experimentally validate the hypothesized mechanism and determine the kinetic parameters of this compound, a continuous enzyme-coupled assay for Nicotinamidase activity can be employed.
Protocol: Continuous Enzyme-Coupled Assay for Nicotinamidase Activity
This assay continuously monitors the production of ammonia from the hydrolysis of nicotinamide by coupling it to the reductive amination of α-ketoglutarate by glutamate dehydrogenase (GDH), which results in the oxidation of NADPH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is measured spectrophotometrically.[1][2][5]
Materials:
-
Purified Nicotinamidase enzyme (e.g., from S. cerevisiae or M. tuberculosis)
-
Nicotinamide (substrate)
-
This compound (test inhibitor)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of nicotinamide in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or reaction buffer) and create a dilution series.
-
Prepare a solution of GDH, α-ketoglutarate, and NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer.
-
For determining the Km of nicotinamide, add varying concentrations of nicotinamide to the wells.
-
For determining the Ki of this compound, add a fixed, non-saturating concentration of nicotinamide and varying concentrations of this compound to the wells.
-
Add the GDH/α-ketoglutarate/NADPH solution to all wells.
-
Include control wells:
-
No enzyme control (to measure background NADPH oxidation).
-
No substrate control.
-
No inhibitor control.
-
-
-
Initiate and Monitor the Reaction:
-
Equilibrate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of the Nicotinamidase enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
To determine the Km for nicotinamide, plot V₀ against the nicotinamide concentration and fit the data to the Michaelis-Menten equation.
-
To determine the type of inhibition and the Ki for this compound, plot the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the data can be fitted to the competitive inhibition model of the Michaelis-Menten equation.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the proposed mechanism and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed inhibition of Nicotinamidase by this compound within the NAD+ salvage pathway.
Caption: Experimental workflow for the kinetic characterization of a Nicotinamidase inhibitor.
References
- 1. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxyisonicotinamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3-Hydroxyisonicotinamide, a compound utilized in various research applications, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
Key Safety and Handling Information:
| Precaution | Specification | Source |
| Personal Protective Equipment | Wear protective gloves, eye protection (safety goggles), and a lab coat. | [1][3] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | [1][3] |
| Spill Response | For small spills, absorb with a non-combustible material like sand or vermiculite and collect in a suitable container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department. Do not allow the chemical to enter drains. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations.[5][6][7] It is imperative to consult your institution's specific hazardous waste disposal guidelines before proceeding.[4] The following protocol outlines a general, best-practice approach.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[6][8][9]
-
Collect all waste, including contaminated labware (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container.[8][10] The original container can often be used if it is in good condition.[7]
-
Do not mix this compound waste with other incompatible waste streams.[8][11]
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[5][7]
-
The quantity or concentration of the waste. For mixtures, list all components and their percentages.[5][7]
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The location (building and room number) where the waste was generated.[5]
-
Check the appropriate hazard pictograms.[5]
3. Waste Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[6][8][11]
-
Store the container in a designated satellite accumulation area within the laboratory.[12]
-
Ensure the storage area is well-ventilated.[3]
4. Disposal Request and Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, request a pickup from your institution's Environmental Health and Safety (EHS) or hazardous waste management department.[5][9][10]
-
Do not dispose of this compound down the drain or in the regular trash.[5][12] Diluting hazardous waste to render it non-hazardous is prohibited.[7]
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][9][10]
-
The first rinsate must be collected and disposed of as hazardous waste.[11] For highly toxic substances, the first three rinses must be collected.[11]
-
After thorough rinsing and drying, deface or remove the original label.[9][10] The container may then be disposed of as regular trash or recycled, according to institutional policy.[8][9]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
Navigating the Safe Handling of 3-Hydroxyisonicotinamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Hydroxyisonicotinamide, with a focus on personal protective equipment (PPE) and operational plans. Please note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on best practices for handling similar pyridinecarboxamide compounds.
When working with this compound, a comprehensive approach to safety, including the correct use of personal protective equipment (PPE), is critical to minimize exposure and ensure a safe working environment. The following guidelines are based on information for structurally related chemicals and general laboratory safety principles.
Essential Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against potential chemical hazards. For this compound, which is likely a solid powder, the primary routes of exposure are inhalation, skin contact, and eye contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated dust mask or respirator. | To prevent inhalation of fine dust particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound will further enhance safety in the laboratory.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended to control dust.
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Weighing and Transfer: When weighing and transferring the solid, use a spatula and perform these actions in an area with localized exhaust ventilation or within a fume hood to minimize dust dispersion.
-
Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.
Disposal Plan:
All waste materials, including contaminated gloves, wipes, and any excess this compound, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Collect solid waste in a designated, labeled container. Liquid waste should also be collected in a labeled, sealed container.
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Experimental Workflow for Handling this compound.
Caption: PPE for Mitigating Exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
